An In-depth Technical Guide to (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane: Navigating Undocumented Chemical Space
A Note to the Researcher: Following a comprehensive search of publicly available scientific literature, chemical databases, and supplier catalogs, it has been determined that (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane is n...
Author: BenchChem Technical Support Team. Date: April 2026
A Note to the Researcher:
Following a comprehensive search of publicly available scientific literature, chemical databases, and supplier catalogs, it has been determined that (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane is not a documented compound. There is no specific data available regarding its synthesis, chemical structure, or physical properties. This indicates that this particular stereoisomer of a methylated 7-oxa-2-azaspiro[3.5]nonane is a novel chemical entity that has not yet been synthesized or characterized.
As a result, this guide will pivot to provide an in-depth technical overview of the parent scaffold, 7-oxa-2-azaspiro[3.5]nonane , for which information is available. We will then extrapolate the potential influence of the (R)-5-methyl substitution on the chemical structure and properties, providing a theoretical framework for researchers interested in exploring this novel compound.
Part 1: The Core Scaffold: 7-Oxa-2-azaspiro[3.5]nonane
The 7-oxa-2-azaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, prized for its unique three-dimensional structure. This spirocyclic system, which contains a fused azetidine and tetrahydropyran ring, offers a rigid framework that can orient substituents in precise vectors, making it an attractive motif for drug design.
Chemical Structure and Properties of the Parent Scaffold
The foundational structure of 7-oxa-2-azaspiro[3.5]nonane is composed of a four-membered azetidine ring and a six-membered tetrahydropyran ring, sharing a single spirocyclic carbon atom.
dot
Caption: General Structure of 7-Oxa-2-azaspiro[3.5]nonane
The presence of the oxygen and nitrogen atoms introduces polarity, which can influence key physicochemical properties relevant to drug development. Spirocyclic structures like this are often explored as bioisosteric replacements for more common heterocycles like morpholine or piperazine, with the goal of improving properties such as aqueous solubility and metabolic stability.[1]
Note: The table lists properties for the isomeric 2-oxa-7-azaspiro[3.5]nonane as a close proxy, as detailed data for 7-oxa-2-azaspiro[3.5]nonane is limited.
Synthesis of the 7-Oxa-2-azaspiro[3.5]nonane Scaffold
dot
Caption: Generalized Synthetic Workflow for 7-Oxa-2-azaspiro[3.5]nonane
A Prototypical, Non-Validated Synthetic Protocol:
This protocol is a theoretical outline and has not been experimentally validated. It should be adapted and optimized by experienced synthetic chemists.
Preparation of a Suitable Piperidine Precursor: The synthesis would likely commence with a commercially available, appropriately substituted piperidine derivative. For instance, a piperidin-4-one with a protected nitrogen could serve as a starting point.
Introduction of the Oxetane Precursor Elements: The carbon framework for the tetrahydropyran ring would be constructed from the piperidinone. This could involve reactions to introduce a hydroxymethyl group and a leaving group at the 4-position of the piperidine ring.
Intramolecular Cyclization: Treatment of the di-functionalized piperidine with a suitable base would induce an intramolecular Williamson ether synthesis, forming the tetrahydropyran ring and creating the spirocyclic junction.
Deprotection: Removal of any protecting groups on the azetidine nitrogen would yield the final 7-oxa-2-azaspiro[3.5]nonane.
Part 2: The Hypothetical (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane
The introduction of a methyl group at the 5-position of the tetrahydropyran ring with a defined (R)-stereochemistry would have significant implications for the molecule's structure and potential biological activity.
Predicted Chemical Structure and Stereochemistry
The "(R)-5-Methyl" designation indicates that a methyl group is attached to the carbon atom at position 5 of the 7-oxa-2-azaspiro[3.5]nonane scaffold, and the stereocenter at this carbon has an (R) configuration.
dot
Caption: Predicted Structure of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane
Conformational Considerations: The methyl group would likely prefer an equatorial position on the tetrahydropyran ring to minimize steric strain. The (R)-stereochemistry would dictate the absolute spatial arrangement of the methyl group relative to the rest of the spirocycle. This defined three-dimensional structure is often crucial for specific interactions with biological targets.
Anticipated Effects on Physical Properties
The addition of a methyl group would be expected to alter the physicochemical properties of the parent scaffold:
Molecular Weight: The molecular weight would increase by approximately 14.03 g/mol .
Lipophilicity (LogP): The introduction of a nonpolar methyl group would increase the lipophilicity of the molecule, leading to a higher LogP value. This could impact its solubility and permeability across biological membranes.
Solubility: The increased lipophilicity might lead to a decrease in aqueous solubility.
Basicity (pKa): The methyl group is not expected to have a significant electronic effect on the basicity of the azetidine nitrogen.
Challenges and Strategies for Stereoselective Synthesis
The synthesis of a single enantiomer like (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane would require a stereoselective synthetic strategy. Potential approaches include:
Chiral Pool Synthesis: Starting from a readily available enantiopure building block that already contains the desired stereocenter.
Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming reaction, such as an asymmetric alkylation or reduction.
Chiral Resolution: Synthesizing a racemic mixture of the 5-methyl derivative and then separating the enantiomers using a chiral resolving agent or chiral chromatography.
Spectroscopic Characterization: What to Expect
Should this compound be synthesized, the following spectroscopic techniques would be essential for its characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR would show a characteristic doublet for the methyl group, with a coupling constant to the proton at C5. The chemical shifts and coupling patterns of the ring protons would provide information about the conformation of both rings.
¹³C NMR would show an additional signal in the aliphatic region corresponding to the methyl carbon.
2D NMR techniques (e.g., COSY, HSQC, HMBC) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the spirocyclic system.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show C-H stretching vibrations for the aliphatic and methyl groups, as well as C-N and C-O stretching bands. An N-H stretching band would also be present for the secondary amine.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
Conclusion and Future Directions
While (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane remains an unexplored molecule, its parent scaffold demonstrates the potential of spirocyclic systems in drug discovery. The insights provided in this guide on the structure, synthesis, and properties of the 7-oxa-2-azaspiro[3.5]nonane core, coupled with the theoretical considerations for the (R)-5-methyl substitution, offer a valuable starting point for researchers aiming to synthesize and investigate this novel chemical entity. The successful synthesis and characterization of this compound would contribute to the expansion of accessible chemical space for the development of new therapeutics.
References
An improved synthesis of 2-oxa-7-azaspiro[3][4]nonane and analogs as novel reagents in medicinal chemistry. Tetrahedron Letters. [Link][1]
PubChem Compound Summary for CID 21955284, 2-Oxa-7-azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link][2]
Stereochemistry and 3D conformational analysis of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane
Stereochemical Architecture and Conformational Dynamics of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane: A Technical Whitepaper Executive Summary The transition from flat, sp2-rich molecules to three-dimensional, sp3-rich sc...
Author: BenchChem Technical Support Team. Date: April 2026
Stereochemical Architecture and Conformational Dynamics of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane: A Technical Whitepaper
Executive Summary
The transition from flat, sp2-rich molecules to three-dimensional, sp3-rich scaffolds (higher Fsp3) is a defining paradigm in modern drug discovery. Spirocyclic systems, particularly spiro[3.5]nonanes, serve as premier bioisosteres for morpholines and piperazines, offering enhanced metabolic stability, increased rigidity, and novel vector projections[1]. Among these, (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane represents a highly specialized fragment. Its 7-oxa-2-azaspiro[3.5]nonane core provides a rigid dual-ring system that can enhance target binding affinity[2], while the chiral methyl group at C5 introduces profound stereochemical and conformational nuances. This whitepaper dissects the 3D conformational logic, absolute stereochemistry, and the self-validating analytical protocols required to elucidate the structural behavior of this highly sought-after 3D fragment[3].
Stereochemical Architecture and Absolute Configuration
The molecule consists of a tetrahydropyran (THP) ring (the 6-membered 7-oxa system) and an orthogonal azetidine ring (the 4-membered 2-aza system) sharing a single quaternary spiro carbon (C4). The inherent symmetry of the parent 7-oxa-2-azaspiro[3.5]nonane is broken by the introduction of a methyl group at C5.
Cahn-Ingold-Prelog (CIP) Assignment at C5:
To establish the (R) configuration at C5, we evaluate the atomic priorities of its substituents:
-C6H₂-O7- : The C6 carbon is directly bound to the oxygen atom (atomic number 8), granting it the highest priority.
-C4 (Spiro) : The quaternary C4 is bound to three carbons (C1 and C3 of the azetidine, and C9 of the THP ring).
-CH₃ (Methyl) : The C11 methyl group is bound only to hydrogens.
-H (Proton) : Lowest priority.
Viewing down the C5-H bond, the sequence C6 → C4 → CH₃ traces a clockwise direction, dictating the (R) absolute configuration. The precise modular control of such stereocenters is a formidable challenge, often requiring advanced synthetic methodologies like transition-metal catalysis to achieve high diastereoselectivity[4].
3D Conformational Analysis: The Axial vs. Equatorial Conundrum
In standard cyclohexane systems, bulky substituents strongly prefer the equatorial position to minimize 1,3-diaxial steric clashes. However, the spiro[3.5]nonane system fundamentally rewrites these conformational rules due to the "adjacent equatorial substituent effect."
The THP ring adopts a standard chair conformation. The spiro azetidine ring at C4 projects its two C-C bonds (C4-C1 and C4-C3) into the pseudo-axial and pseudo-equatorial positions of the THP chair.
The Equatorial Methyl Conformer: If the C5-methyl group is equatorial, it sits gauche (~60° dihedral angle) to both the axial and equatorial branches of the azetidine ring. This dual-gauche interaction induces severe torsional strain, significantly raising the ground-state energy.
The Axial Methyl Conformer: If the C5-methyl group is axial, it is gauche to the equatorial branch of the azetidine but anti (~180°) to the axial branch, relieving half of the torsional strain. While it incurs a 1,3-diaxial interaction with the axial proton at C9 (and a weaker interaction with the lone pairs of O7), the energetic penalty of this 1,3-diaxial clash is often lower than the dual-gauche penalty of the equatorial position.
Consequently, the (R)-5-methyl group frequently populates the axial position as the dominant conformer in solution, a counter-intuitive phenomenon critical for predicting receptor binding vectors.
Thermodynamic logic of the C5-methyl conformational equilibrium in the spiro[3.5]nonane system.
Quantitative Data Summary
To distinguish between these conformers, NMR parameters must be rigorously mapped. The table below summarizes the theoretical and observable parameters defining the conformational equilibrium.
Diagnostic Parameter
Equatorial Methyl Conformer (Theoretical)
Axial Methyl Conformer (Theoretical)
Structural Implication
³J (H5 to H6_ax)
Small (~2–4 Hz)
Large (~10–12 Hz)
Large coupling dictates an axial-axial H-H relationship (C5-Me is equatorial).
Dictates the dominant vector projection for drug-target binding.
Self-Validating Protocols for Conformational Elucidation
To empirically prove the 3D conformation, researchers must employ a coupled NMR and computational workflow. The causality of this design ensures that experimental observables are cross-validated by first-principles quantum mechanics.
Self-validating experimental and computational workflow for 3D conformational elucidation.
Objective: To measure through-space dipole-dipole relaxation to determine the proximity of the C5-methyl to the spiro azetidine vs. the C9 protons.
Causality: 2D NOESY is chosen over COSY because it detects spatial proximity (< 5 Å) rather than through-bond connectivity, which is strictly required to differentiate axial/equatorial geometries.
Sample Preparation: Dissolve 15 mg of highly pure (>98%) (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane in 0.6 mL of CDCl₃. Rationale: CDCl₃ is used to provide a lock signal and prevent the rapid exchange of the azetidine N-H proton, which can serve as a secondary structural probe.
Instrument Setup: Utilize a 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio for weak NOE cross-peaks.
Mixing Time Optimization (Self-Validation Step): Run a series of 1D selective gradient NOE experiments with varying mixing times (300 ms, 500 ms, 800 ms). Rationale: Plotting the NOE buildup curve ensures that the observed cross-peaks are due to primary spatial contacts and not artifactual spin-diffusion (secondary transfers).
2D NOESY Acquisition: Acquire the 2D NOESY spectrum using the optimized mixing time (typically ~500 ms for small molecules in this molecular weight regime).
Data Analysis: Extract the 1D slice at the C5-methyl resonance and integrate the cross-peak to the C9-axial proton. A strong signal confirms the axial methyl conformation.
Protocol 2: Computational Energy Landscape Mapping (DFT)
Objective: To calculate the thermodynamic equilibrium constant (
Keq
) between the axial and equatorial conformers.
Causality: Experimental NMR provides a time-averaged view. DFT calculations isolate the discrete energy minima to confirm if the dual-gauche strain theoretically outweighs the 1,3-diaxial strain.
Initial Geometry Generation: Build the structure in a molecular editor, generating both the chair-equatorial and chair-axial starting geometries.
Level of Theory Selection: Set up the calculation using the B3LYP functional with a 6-311+G(d,p) basis set. Crucial Addition: Include Grimme’s D3 empirical dispersion correction (B3LYP-D3). Rationale: Standard DFT poorly describes London dispersion forces. Because the steric clash between the methyl and the azetidine ring is heavily governed by dispersion interactions, omitting D3 will yield highly inaccurate relative energies.
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) for chloroform to mimic the NMR experimental conditions.
Optimization and Frequency Calculation (Self-Validation Step): Run the geometry optimization followed by a vibrational frequency calculation. Rationale: The frequency calculation must yield zero imaginary frequencies, proving the optimized geometry is a true local minimum and not a transition state saddle point.
Boltzmann Population Analysis: Extract the Gibbs Free Energy (
G
) for both conformers. Calculate the relative population at 298K using the Boltzmann distribution equation and compare the theoretical population ratio to the experimental NMR NOE integrations to close the validation loop.
References[1] Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews
Source: acs.org
URL:[2] Title: An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential
Source: benchchem.com
URL:[4] Title: Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis
Source: chinesechemsoc.org
URL:[3] Title: Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes
Source: chemrxiv.org
URL:
Comprehensive Technical Guide on (R)-5-Methyl-7-oxa-2-azaspirononane: CAS Registry, Safety Data, and Synthetic Applications
Comprehensive Technical Guide on (R)-5-Methyl-7-oxa-2-azaspiro[1]nonane: CAS Registry, Safety Data, and Synthetic Applications Executive Summary In contemporary medicinal chemistry, the strategic incorporation of spirocy...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Technical Guide on (R)-5-Methyl-7-oxa-2-azaspiro[1]nonane: CAS Registry, Safety Data, and Synthetic Applications
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of spirocyclic scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. (R)-5-Methyl-7-oxa-2-azaspiro[1]nonane is a highly specialized, chiral building block that exemplifies this trend. This whitepaper provides a rigorous technical analysis of its chemical identity, safety and handling protocols, and its application in advanced cross-coupling methodologies.
Chemical Identity & Structural Significance
The molecular architecture of (R)-5-Methyl-7-oxa-2-azaspiro[1]nonane consists of a highly strained 4-membered azetidine ring spiro-fused to a 6-membered tetrahydropyran-like oxane ring. The presence of the methyl group at the 5-position in the strict (R)-configuration introduces critical steric bulk that restricts the conformational flexibility of the oxane ring, locking it into a bioactive conformation.
The base form of this compound is registered under CAS number 2092717-03-6[2], while its specific (R)-enantiomer hydrochloride salt is designated by CAS number 2306246-46-6[3].
Handling spirocyclic secondary amines requires a deep understanding of their physicochemical behavior. The secondary amine of the azetidine ring is highly basic. When handling the free base, the unprotonated nitrogen readily interacts with moisture in human tissue, which can cause localized saponification of lipid membranes. This causality dictates its stringent GHS classification[4].
Conversely, the hydrochloride salt (CAS: 2306246-46-6) mitigates this acute basicity but introduces significant hygroscopicity. It must be stored in a desiccator to prevent water absorption, which would otherwise skew stoichiometric calculations during sensitive catalytic couplings.
Table 2: GHS Classification and Safety Protocols
Hazard Category
GHS Code
Description
Causal Precautionary Measure
Skin Irritation
Category 2 (H315)
Causes skin irritation
Amine basicity degrades lipids; wear EN 374-certified nitrile gloves.
Eye Irritation
Category 2A (H319)
Causes serious eye irritation
High risk of corneal damage; use tight-fitting chemical safety goggles.
STOT SE
Category 3 (H335)
May cause respiratory irritation
Vapor pressure of the free base necessitates handling in a Class II fume hood.
Mechanistic Rationale: The "Escape from Flatland" Paradigm
Historically, drug discovery relied heavily on flat, aromatic heterocycles (like morpholine or piperazine). However, as detailed in the seminal paradigm, increasing the fraction of sp³ hybridized carbons (Fsp³) directly correlates with improved clinical success.
Replacing a flat morpholine ring with (R)-5-Methyl-7-oxa-2-azaspiro[1]nonane introduces three-dimensionality. The oxygen atom serves as a directional hydrogen-bond acceptor, while the azetidine nitrogen provides a vector for covalent attachment. This scaffold hopping drastically improves aqueous solubility, disrupts planar π-π stacking that leads to poor metabolic stability, and reduces off-target hERG channel liabilities.
Figure 1: Mechanistic rationale for scaffold hopping to a spirocyclic core in drug discovery.
Integrating this sterically hindered spirocycle into a drug-like core typically requires a Buchwald-Hartwig cross-coupling. The azetidine nitrogen is sterically shielded by the adjacent spiro-center and the (R)-methyl group. Therefore, standard palladium catalysts often fail.
To overcome this, we utilize a highly specific protocol. The selection of Pd₂(dba)₃ paired with the bulky, electron-rich biaryl phosphine ligand RuPhos is intentional. RuPhos accelerates the reductive elimination step, preventing premature catalyst deactivation via β-hydride elimination—a common failure mode when coupling sterically demanding secondary amines.
Step-by-Step Methodology
This protocol is engineered as a self-validating system , meaning it contains inherent analytical checkpoints that dictate whether the process can advance.
Step 1: Reagent Preparation
In a glovebox under an argon atmosphere, charge an oven-dried Schlenk tube with the aryl chloride (1.0 equiv), (R)-5-Methyl-7-oxa-2-azaspiro[1]nonane hydrochloride (1.2 equiv), and sodium tert-butoxide (2.5 equiv).
Causality: The excess base is required to first liberate the free amine from the HCl salt before it can participate in the catalytic cycle.
Step 2: Catalyst Activation
Add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) to the reaction vessel. Add anhydrous 1,4-dioxane (0.2 M) to dissolve the reagents.
Causality: The 1:2 ratio of Pd to RuPhos ensures the formation of the active monoligated L-Pd(0) species required for oxidative addition.
Step 3: Reaction Execution
Seal the tube, remove it from the glovebox, and heat the mixture to 90°C in an oil bath for 12 hours with vigorous stirring.
Step 4: In-Process Control (Self-Validation Checkpoint)
Validation: Remove a 10 µL aliquot, dilute with 1 mL of acetonitrile, and analyze via LC-MS.
Decision Gate: The reaction is only deemed successful if the UV chromatogram (254 nm) shows <5% remaining aryl chloride and the mass spectrometer detects the[M+H]⁺ ion of the coupled product. If starting material persists >5%, the system dictates a corrective action: spiking an additional 1 mol% of pre-mixed Pd₂(dba)₃/RuPhos and heating for 4 more hours.
Step 5: Workup & Purification
Once validated, cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black.
Concentrate the filtrate and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Figure 2: Self-validating experimental workflow for Buchwald-Hartwig amination.
References
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success
Source: Journal of Medicinal Chemistry
URL:[Link]
Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide
Source: Chemical Science
URL:[Link]
An In-depth Technical Guide on the Preliminary Biological Activity of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane Derivatives and Their Analogs
A Note on the Scope: Direct experimental data on the specific (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane scaffold is not extensively available in publicly accessible literature. This guide, therefore, leverages published d...
Author: BenchChem Technical Support Team. Date: April 2026
A Note on the Scope: Direct experimental data on the specific (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane scaffold is not extensively available in publicly accessible literature. This guide, therefore, leverages published data on closely related structural analogs, primarily derivatives of 7-oxa-2-azaspiro[3.5]nonane and 2-oxa-7-azaspiro[3.5]nonane, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The principles, synthetic strategies, and observed biological activities discussed herein are intended to serve as a foundational resource for exploring the potential of this novel chemical space.
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
In contemporary medicinal chemistry, there is a significant trend of "escaping from flatland," a movement away from planar, two-dimensional molecules towards more complex, three-dimensional structures.[1] Spirocyclic scaffolds are at the forefront of this evolution, offering a rigid yet intricate three-dimensional geometry that can lead to improved physicochemical properties and novel intellectual property.[2][3] The 7-oxa-2-azaspiro[3.5]nonane core, a unique framework featuring a spiro-fused azetidine and tetrahydropyran ring, represents a compelling scaffold for the development of new therapeutic agents. The inherent rigidity of this spirocyclic system can precisely orient substituents into the binding pockets of biological targets, potentially enhancing potency and selectivity.[4] Furthermore, the incorporation of heteroatoms like oxygen and nitrogen can modulate properties such as solubility and metabolic stability, which are critical for drug development.[5]
Synthetic Strategies for Oxa-Azaspiro[3.5]nonane Scaffolds
The synthesis of oxa-azaspiro[3.5]nonane derivatives is a multi-step process that requires careful planning and execution. While a specific synthesis for (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane is not documented, the synthesis of the isomeric 2-oxa-7-azaspiro[3.5]nonane provides a representative and instructive workflow.
A documented synthesis of 2-oxa-7-azaspiro[3.5]nonane oxalate salt initiates from diethyl malonate and N-tosylbis(2-bromoethyl)amine.[6] The key steps involve the formation of a protected piperidine derivative, reduction of the ester groups to a diol, and a subsequent one-pot mesylation and ring closure to form the oxetane ring.[6] Finally, deprotection of the nitrogen yields the desired spirocyclic scaffold.[6]
Representative Synthetic Protocol: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane Oxalate Salt
This protocol is adapted from published literature and outlines the key transformations.[6][7]
Step 1: Synthesis of N-tosyl-piperidine-4,4-diethyl ester
React diethyl malonate with N-tosylbis(2-bromoethyl)amine in the presence of a suitable base to yield the di-substituted piperidine.
Step 2: Reduction to Diol
Treat the N-tosyl-piperidine-4,4-diethyl ester with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (THF) to reduce the ester functionalities to the corresponding diol.[6]
Step 3: Oxetane Ring Formation
A one-pot procedure involving mesylation of the diol followed by intramolecular cyclization under basic conditions affords the N-tosylated 2-oxa-7-azaspiro[3.5]nonane.[6]
Step 4: Deprotection
Removal of the tosyl protecting group from the nitrogen atom is achieved under appropriate conditions to yield the free base of 2-oxa-7-azaspiro[3.5]nonane.
Step 5: Salt Formation
The free base is then treated with oxalic acid to precipitate the corresponding oxalate salt, which often has improved stability and handling properties.[6]
Caption: A generalized workflow for the synthesis of the 2-oxa-7-azaspiro[3.5]nonane scaffold.
Preliminary Biological Activity and Therapeutic Potential
While the biological activity of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane derivatives remains to be explored, studies on closely related analogs, particularly 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, have provided exciting preliminary data.
Application as a Bioisostere in a Local Anesthetic Analog
A significant finding is the incorporation of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid as a bioisosteric replacement for the piperidine fragment in the local anesthetic drug, Bupivacaine.[1] This strategic modification resulted in an analog with a comparable activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile to the parent drug.[1] Most notably, the spirocyclic analog exhibited a five-fold lower toxicity than Bupivacaine, coupled with increased water solubility.[1] This highlights the potential of the 7-oxa-2-azaspiro[3.5]nonane scaffold to improve the therapeutic index of existing drugs by mitigating toxicity while maintaining or even enhancing efficacy.
The broader class of azaspiro[3.5]nonane derivatives has shown promise in various therapeutic areas. For instance, derivatives of 7-azaspiro[3.5]nonane have been developed as potent GPR119 agonists for the potential treatment of type 2 diabetes.[4] In the realm of oncology, 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as covalent inhibitors of KRAS G12C, a challenging target in cancer therapy.[8] These examples underscore the versatility of the azaspiro[3.5]nonane framework and suggest that derivatives of 7-oxa-2-azaspiro[3.5]nonane could be explored for a wide range of biological targets.
Experimental Protocols for Biological Evaluation
To assess the preliminary biological activity of novel (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane derivatives, a tiered screening approach is recommended.
General Cytotoxicity and Antiproliferative Screening
Objective: To determine the general cytotoxicity of the compounds and their potential as antiproliferative agents.
Protocol:
Cell Line Selection: Utilize a panel of human cancer cell lines (e.g., from the NCI-60 panel) and a normal human cell line (e.g., fibroblasts) to assess both anticancer activity and selectivity.
Cell Culture: Maintain cell lines in appropriate culture media and conditions as per standard protocols.
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and create serial dilutions.
Cell Viability Assay:
Seed cells in 96-well plates and allow them to adhere overnight.
Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound in each cell line to quantify its potency.
Caption: A hypothetical workflow for the biological evaluation of novel spirocyclic derivatives.
Future Directions and Conclusion
The preliminary findings on analogs of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane are highly encouraging and warrant further investigation into this novel chemical scaffold. The demonstrated ability of the 7-oxa-2-azaspiro[3.5]nonane core to reduce toxicity while maintaining the efficacy of a known drug is a particularly compelling avenue for future research.[1]
Future efforts should focus on:
The development of a robust and stereoselective synthesis for (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane.
The creation of a diverse library of derivatives with substitutions at various positions on the scaffold.
A comprehensive biological evaluation of these derivatives against a wide range of therapeutic targets.
In-depth structure-activity relationship (SAR) studies to elucidate the key structural features responsible for any observed biological activity.
References
BenchChem. (n.d.). Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane.
Ryan, J., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13694-13705.
ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b).
ResearchGate. (n.d.). An improved synthesis of 2-oxa-7-azaspiro[7][9]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. Retrieved from ResearchGate.
BenchChem. (n.d.). Exploring the Chemical Space of 2-Oxaspiro[3.5]nonane Derivatives: A Technical Guide.
PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane.
BenchChem. (n.d.). A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists.
ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
PubChem. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane.
Google Patents. (n.d.). CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949.
IRIS. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide.
RSC Publishing. (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action.
BLDpharm. (2021). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
Indian Journal of Pharmaceutical Education and Research. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
The Strategic Integration of Azaspiro[3.5]nonane Building Blocks in Modern Medicinal Chemistry: Escaping Flatland
Executive Summary In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly turning away from traditional, planar aromatic ring systems. This strategi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly turning away from traditional, planar aromatic ring systems. This strategic shift—often referred to as "escaping flatland"—prioritizes three-dimensional architectures that offer superior vector projections and improved physicochemical properties[1]. Among these privileged structures, the azaspiro[3.5]nonane scaffold has emerged as a highly versatile building block. This technical guide explores the physicochemical advantages, target-specific applications, and synthetic methodologies associated with azaspiro[3.5]nonane derivatives, providing actionable insights for drug development professionals.
The Physicochemical Paradigm Shift
The inherent three-dimensionality of spirocycles like azaspiro[3.5]nonane offers significant advantages over traditional flat structures (e.g., piperidine or morpholine). By increasing the fraction of sp³ hybridized carbons (
Fsp3
), chemists can fundamentally alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile[1].
Key physicochemical benefits include:
Modulation of Lipophilicity: The rigid, non-planar geometry disrupts
π−π
stacking interactions that often lead to poor aqueous solubility in flat aromatics, thereby optimizing the LogP/LogD ratio.
Metabolic Stability: The spirocyclic core sterically shields adjacent metabolic soft spots from cytochrome P450 (CYP) oxidation, enhancing the compound's half-life[1].
Enhanced Vector Trajectories: The perpendicular arrangement of the two rings allows for highly specific spatial projections of functional groups, maximizing interactions with complex binding pockets while minimizing off-target liabilities.
Logical flow illustrating the physicochemical advantages of spirocyclic scaffolds.
Key Applications in Target Modulation
The versatility of the azaspiro[3.5]nonane core is best demonstrated through its successful deployment against challenging biological targets.
Covalent FAAH Inhibitors for Pain Management
Fatty acid amide hydrolase (FAAH) is an integral membrane serine hydrolase responsible for degrading endocannabinoids like anandamide (AEA). Inhibiting FAAH elevates endogenous AEA levels, providing cannabinoid-like analgesic effects without the psychoactive side effects of direct receptor agonists[2].
Pfizer's development of PF-04862853 represents a masterclass in spirocyclic optimization. By replacing traditional flat aromatic rings with a 7-azaspiro[3.5]nonane urea core, researchers achieved a remarkable reduction in molecular weight while maintaining favorable CNS drug-like properties[2]. The spirocycle acts as a rigid spacer, perfectly positioning the urea moiety to covalently carbamylate the catalytic Ser241 residue of FAAH[3].
Table 1: Pharmacokinetic & Efficacy Metrics of PF-04862853 [3]
Parameter
Value
Biological Significance
Target
FAAH
Central degradation of endocannabinoids
kinact/Ki
(Human)
4190
M−1s−1
High covalent binding efficiency
cLogP
3.8
Optimal lipophilicity for CNS penetration
Bioavailability (Rat)
53%
Strong oral efficacy
Half-life (Rat)
7.1 h
Sustained in vivo target engagement
GPR119 Agonists for Metabolic Regulation
GPR119 is a G-protein coupled receptor expressed in intestinal L-cells and pancreatic
β
-cells, making it a prime target for type 2 diabetes therapeutics. The design of novel 7-azaspiro[3.5]nonane derivatives (such as Compound 54g ) has shown that optimizing the piperidine N-capping group and the aryl group on the spirocyclic core yields potent GPR119 agonists[4]. These compounds demonstrate desirable pharmacokinetic profiles and favorable glucose-lowering effects in diabetic models[4].
Mechanism of action for 7-azaspiro[3.5]nonane-based GPR119 agonists.
Oxetane-Fused Spirocycles as Morpholine Bioisosteres
In oncology, targeting the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site requires specific hydrogen-bonding capacities. Traditional morpholine rings are often susceptible to oxidative metabolism. By utilizing 2-oxa-7-azaspiro[3.5]nonane (an oxetane-fused spirocycle), chemists created a polar equivalent of a gem-dimethyl group[5].
Causality of Design: The oxetane ring provides heralded metabolic robustness compared to carbonyl or morpholine alternatives, while its oxygen atom maintains the critical hydrogen-bonding capacity necessary to interact with the His194 residue in the NQO1 active site[5].
Experimental Protocols: Synthesis of the 7-Azaspiro[3.5]nonane Core
The synthesis of the azaspiro[3.5]nonane building block requires precise control over reduction and deprotection conditions. The following self-validating protocol outlines the generation of the free amine core from a protected lactam precursor[6].
Step 1: Lactam Reduction
Methodology:
To a stirred solution of N-Boc-7-azaspiro[3.5]nonan-8-one (1.0 eq) in strictly anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a 1.0 M solution of
LiAlH4
in THF (1.5 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor progress via TLC.
Quench carefully using the Fieser method (
n
mL water,
n
mL 15% NaOH,
3n
mL water). Filter the granular salts and concentrate the filtrate.
Expert Causality: The lactam carbonyl is highly stabilized by the resonance of the adjacent nitrogen lone pair, rendering milder borohydride reagents (e.g.,
NaBH4
) ineffective.
LiAlH4
provides the highly nucleophilic hydride source required for complete reduction to the amine. Critical Safety Note: Anhydrous conditions are mandatory. Trace moisture will exothermically quench the
LiAlH4
, generating insoluble lithium aluminate salts that trap the product and pose severe flammability risks[6].
Step 2: Boc Deprotection
Methodology:
Dissolve the crude N-Boc-7-azaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM).
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
Stir the mixture at room temperature for 1-2 hours until the starting material is consumed.
Concentrate under reduced pressure, dissolve the residue in DCM, and wash with a saturated aqueous solution of sodium bicarbonate (
NaHCO3
) to yield the free amine.
Expert Causality: The acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) group relies on the formation of a stable tert-butyl cation, which subsequently eliminates to form isobutylene gas. The evolution of isobutylene and
CO2
entropically drives the reaction to completion. The aggressive
NaHCO3
wash is required to deprotonate the resulting trifluoroacetate salt, liberating the free azaspiro[3.5]nonane core for subsequent coupling[6].
Step-by-step synthetic workflow for the 7-azaspiro[3.5]nonane core.
Conclusion
The azaspiro[3.5]nonane scaffold is far more than a structural novelty; it is a highly functionalized, three-dimensional vector that directly addresses the limitations of planar medicinal chemistry. By leveraging its unique physicochemical properties—such as increased
Fsp3
character, modulated lipophilicity, and metabolic robustness—drug development professionals can engineer therapeutics with superior target affinity and optimized ADME profiles. As demonstrated by clinical candidates like PF-04862853, the strategic integration of these building blocks will continue to drive the next generation of rational drug design.
References
BenchChem Technical Support Team. A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. Benchchem. 1
Meyers, M. J., et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters (2011). PubMed.2
BenchChem Technical Support Team. Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. Benchchem. 6
Aldabbagh, F., et al. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules (2015). MDPI.5
Zhang, J., et al. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed (2018).4
Chang, L., et al. Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors. Journal of Medicinal Chemistry (2016). ACS Publications. 3
Unlocking 3D Chemical Space: Hydrogen Bond Acceptor Properties of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane in Drug Design
Executive Summary The transition from flat, sp2 -rich aromatic rings to sp3 -rich three-dimensional scaffolds is a cornerstone of modern medicinal chemistry. Among these, spirocyclic amines have emerged as privileged bio...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from flat,
sp2
-rich aromatic rings to
sp3
-rich three-dimensional scaffolds is a cornerstone of modern medicinal chemistry. Among these, spirocyclic amines have emerged as privileged bioisosteres for traditional saturated heterocycles like morpholine and piperidine[1]. Specifically, (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane represents a highly optimized building block. It features an azetidine ring (providing a basic nitrogen, N2) spiro-fused to a tetrahydropyran (oxane) ring containing an oxygen atom (O7) and an adjacent chiral methyl group at C5.
This technical guide provides an in-depth analysis of the hydrogen bond acceptor (HBA) properties of this scaffold, detailing how its unique stereoelectronic profile influences pharmacokinetics, target engagement, and metabolic stability.
Structural Anatomy and the Spirocyclic Advantage
(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane possesses two distinct HBA sites, each serving a unique physicochemical purpose:
The Oxane Oxygen (O7): A pure HBA. The spiro-fusion forces the oxane ring into a rigid conformation, projecting the oxygen lone pairs in a highly defined spatial vector.
The Azetidine Nitrogen (N2): A basic amine that acts as both a hydrogen bond donor (HBD) and HBA when unsubstituted, or primarily as an HBA when functionalized (e.g., as an amide or tertiary amine in a drug payload).
Causality in Design: The introduction of the (R)-5-methyl group is not merely structural; it acts as a calculated metabolic shield. By providing steric bulk adjacent to the oxane oxygen, it restricts the rotation of adjacent bonds and curbs CYP450-mediated
α
-oxidation—a common metabolic liability of cyclic ethers. This specific modification has been shown to significantly increase the intrinsic clearance half-life of parent drugs, such as in the development of MPS1 kinase inhibitors[2].
Caption: Logical causality network linking structural features of the spirocycle to ADME improvements.
Thermodynamic Profiling of HBA Strength (
pKBHX
)
The strength of a hydrogen bond acceptor is highly sensitive to its local electronic environment and is quantitatively expressed using the
pKBHX
scale[3]. This scale is defined by the decadic logarithm of the formation constant (
Kf
) of the hydrogen-bonded complex between the HBA and 4-fluorophenol in carbon tetrachloride (
CCl4
) at 25 °C[4],[5].
For standard cyclic ethers, the
pKBHX
typically ranges from 1.10 to 1.50[6]. However, the spiro-fusion in 7-oxa-2-azaspiro[3.5]nonane alters the hybridization and s-character of the oxygen lone pairs compared to unstrained ethers[7]. The electron-withdrawing nature of the orthogonal azetidine ring slightly attenuates the basicity of O7, creating a "tuned" HBA that is strong enough to engage target backbones (e.g., kinase hinge regions) but weak enough to avoid excessive desolvation penalties during lipid membrane permeation.
The "Carbon-Adding, LogD-Lowering" Paradox
A counterintuitive phenomenon in spirocyclic drug design is that adding carbon mass (e.g., moving from a flat morpholine to a spiro[3.5]nonane system) often lowers the distribution coefficient (
LogD7.4
)[8].
Comparative Physicochemical Parameters
Scaffold
TPSA (Ų)
Predicted pKa (Amine)
LogD (pH 7.4) Shift
HBA Count
Morpholine
21.3
8.3
Baseline
2
Piperidine
12.0
10.0
+0.5 to +1.0
1
7-oxa-2-azaspiro[3.5]nonane
21.3
9.0 - 9.5
-0.5 to -1.0
2
(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane
21.3
9.0 - 9.5
-0.2 to -0.8
2
Note: LogD shifts are relative to the morpholine baseline when incorporated into matched molecular pairs[8],[1].
Causality: This reduction in lipophilicity is driven by the 3D geometry of the spirocycle. The orthogonal arrangement of the rings disrupts the flat crystal packing typical of planar molecules. Simultaneously, the rigid geometry exposes the HBA lone pairs (O7) outward to the aqueous solvent. This maximizes water solvation networks around the molecule, enhancing aqueous solubility and lowering
LogD7.4
despite the increased molecular weight[8],[1].
To accurately profile the HBA properties and their downstream effects on lipophilicity, the following self-validating experimental workflows must be employed.
Protocol 1: FTIR-Based
pKBHX
Determination
Objective: Measure the intrinsic hydrogen bond basicity of the O7 atom.
Causality: FTIR is chosen because the O-H stretching frequency (
νOH
) of 4-fluorophenol is highly sensitive to the strength of the hydrogen bond formed with the acceptor.
CCl4
is used as the solvent because it is non-competitive (lacks HBA ability) and transparent in the IR region of interest[5].
Preparation: Dry
CCl4
over molecular sieves. Prepare a 2.0 mM stock solution of 4-fluorophenol in
CCl4
.
Protection: Ensure the azetidine amine (N2) is protected (e.g., as a Boc-carbamate) to isolate the HBA strength of the O7 atom, as a free basic amine will dominate the complexation.
Titration: Prepare 5-7 solutions with a constant 4-fluorophenol concentration (2.0 mM) and varying concentrations of the protected spirocycle (5 mM to 50 mM).
Measurement: Record FTIR spectra at 25 °C using a
CaF2
liquid cell (path length 10 mm).
Analysis: Monitor the absorbance of the free O-H stretch (
∼3614cm−1
) and the hydrogen-bonded O-H stretch (which will broaden and shift to lower wavenumbers).
Calculation: Determine the equilibrium constant (
Kf
) using the Benesi-Hildebrand equation. Calculate the thermodynamic HBA strength as
pKBHX=log10(Kf)
[4].
Protocol 2: Shake-Flask LogD (pH 7.4) Measurement
Objective: Quantify the lipophilicity shift induced by the spirocyclic scaffold's HBA solvation[1].
Equilibration: Pre-equilibrate n-octanol and 50 mM phosphate buffer (pH 7.4) by stirring together for 24 hours.
Solubilization: Dissolve 1 mg of the compound in 1 mL of the pre-equilibrated aqueous buffer.
Partitioning: Add 1 mL of pre-equilibrated n-octanol. Shake vigorously at 25 °C for 60 minutes.
Separation: Centrifuge at 3000 rpm for 15 minutes to achieve complete phase separation.
Quantification: Analyze the concentration of the compound in both phases using LC-MS/MS.
Rational drug design requires atom-level quantification of HBA strength before synthesis[3].
Causality: When predicting
pKBHX
computationally, the choice of basis set is critical. Smaller basis sets (like def2-SV) fail to capture the subtle diffuse nature of the oxygen lone pairs. Upgrading to a def2-TZVP basis set is required to accurately model the donor-acceptor delocalization energies (
ΔEn
)[4].
Caption: Workflow for empirical and computational determination of pK_BHX for spirocyclic scaffolds.
The 3D nature of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane provides highly specific "exit vectors" for target engagement:
Kinase Inhibitors: In the optimization of MPS1 kinase inhibitors, the spirocyclic oxygen acts as a critical HBA, engaging in water-mediated hydrogen bonds within the active site. Simultaneously, the introduction of the methyl group curbs metabolism, extending the half-life of the clinical candidate[2].
Protease Inhibitors: In the development of SARS-CoV-2 3CL protease inhibitors, related oxa-azaspiro scaffolds were utilized to fill lipophilic pockets (like the S1' pocket) while maintaining critical hydrogen bonding networks, dramatically improving metabolic stability over traditional piperidines[9].
Enzyme Inhibitors: In Vanin-1 inhibitors, replacing a pyrrolidine-derived spiropyran with an azetidine-derived spirocycle (such as 7-oxa-2-azaspiro[3.5]nonane) maintained potent target engagement via the HBA while perfectly balancing ADME properties[10].
Step-by-step asymmetric synthesis protocol for (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane
Step-by-Step Asymmetric Synthesis Protocol for (R)-5-Methyl-7-oxa-2-azaspiro[1]nonane Introduction & Strategic Overview Spirocyclic azetidines have emerged as highly sought-after bioisosteres in modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: April 2026
Step-by-Step Asymmetric Synthesis Protocol for (R)-5-Methyl-7-oxa-2-azaspiro[1]nonane
Introduction & Strategic Overview
Spirocyclic azetidines have emerged as highly sought-after bioisosteres in modern medicinal chemistry. By replacing traditional planar heterocycles (like morpholines or piperidines) with spirocyclic scaffolds, drug developers can improve aqueous solubility, increase metabolic stability, and introduce precise vectoral exits into protein binding pockets .
The target molecule, (R)-5-Methyl-7-oxa-2-azaspiro[1]nonane , presents a unique synthetic challenge: the construction of a highly strained spiro-azetidine ring adjacent to a chiral methyl-substituted tetrahydropyran core. To achieve this with high enantiomeric excess (ee) and structural fidelity, we employ a bottom-up asymmetric synthesis strategy.
The route begins with the asymmetric α-alkylation of tetrahydro-4H-pyran-4-one using the classic Enders SAMP hydrazone methodology . This is followed by a one-carbon Wittig homologation and a tandem aldol-crossed Cannizzaro reaction to establish the quaternary spiro center as a 1,3-diol. Finally, a double SN2 displacement constructs the strained azetidine ring .
Figure 1: Retrosynthetic strategy for (R)-5-Methyl-7-oxa-2-azaspiro[1]nonane.
Step-by-Step Experimental Protocols
Step 1: Asymmetric α-Alkylation via SAMP Hydrazone
Objective: Establish the (R)-methyl stereocenter at the C3 position of the tetrahydropyran ring.
Mechanistic Rationale (Causality): Direct alkylation of tetrahydropyran-4-one often leads to racemic mixtures and over-alkylation. By condensing the ketone with (S)-(-)-1-amino-2-methoxymethylpyrrolidine (SAMP), we form a chiral hydrazone. Upon deprotonation with LDA, the lithium cation coordinates to the methoxymethyl group of the auxiliary, rigidly locking the azaenolate conformation. Methyl iodide is forced to attack from the less sterically hindered face, establishing the (R)-configuration with >95% ee .
Procedure:
Dissolve tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) and (S)-SAMP (1.05 equiv) in anhydrous benzene (100 mL). Reflux with a Dean-Stark trap for 12 h. Concentrate in vacuo.
Dissolve the crude hydrazone in anhydrous THF (150 mL) and cool to -78 °C under argon.
Dropwise add LDA (1.1 equiv, 2.0 M in THF). Stir for 4 h at -78 °C.
Add methyl iodide (1.5 equiv) dropwise. Allow the mixture to slowly warm to -20 °C over 12 h.
Quench with saturated aqueous NH₄Cl, extract with Et₂O, and concentrate.
To cleave the auxiliary, dissolve the alkylated hydrazone in CH₂Cl₂ (200 mL) at -78 °C and bubble ozone (O₃) through the solution until a blue color persists. Purge with argon and warm to room temperature.
Self-Validation: Chiral HPLC of the purified ketone must confirm >95% ee. ¹H NMR should display a distinct doublet for the newly introduced methyl group at ~1.05 ppm (J = 6.5 Hz).
Step 2: Wittig Homologation to the Aldehyde
Objective: Convert the ketone into an aldehyde to provide the necessary carbon atom for the spiro center.
Mechanistic Rationale (Causality): A one-carbon homologation is required to set up the Tollens reaction. The Wittig reaction with methoxymethylenetriphenylphosphorane yields a methyl enol ether. Acidic hydrolysis unmasks the aldehyde, providing the critical α-proton needed for the subsequent step.
Procedure:
Suspend (methoxymethyl)triphenylphosphonium chloride (1.5 equiv) in anhydrous THF (200 mL) at 0 °C. Add potassium tert-butoxide (1.4 equiv) and stir for 30 min (solution turns red).
Add (R)-3-methyltetrahydro-4H-pyran-4-one (8.0 g, 70 mmol) dropwise. Stir at room temperature for 12 h.
Quench with water, extract with EtOAc, and concentrate.
Dissolve the crude enol ether in THF (100 mL) and add 2M HCl (50 mL). Reflux for 4 h.
Extract with CH₂Cl₂, wash with NaHCO₃, dry over Na₂SO₄, and purify via silica gel chromatography.
Self-Validation: IR spectroscopy will show the disappearance of the ketone C=O stretch (1715 cm⁻¹) and the appearance of an aldehyde C=O stretch (1725 cm⁻¹). ¹H NMR will show the aldehyde proton at ~9.60 ppm.
Step 3: Tandem Aldol-Crossed Cannizzaro Reaction (Tollens Homologation)
Objective: Construct the quaternary spiro center by forming a 1,3-diol.
Mechanistic Rationale (Causality): The intermediate aldehyde possesses a single α-proton at C4. Base-catalyzed aldol addition of formaldehyde yields an intermediate α-hydroxymethyl aldehyde. Because this intermediate lacks further α-protons, it cannot undergo further aldol reactions. Instead, it undergoes a crossed Cannizzaro reaction with a second equivalent of formaldehyde (acting as a sacrificial reductant), yielding the 1,3-diol .
Procedure:
Dissolve the aldehyde (6.0 g, 47 mmol) in ethanol (50 mL).
Neutralize with 1M HCl, concentrate to remove ethanol, and extract the aqueous layer continuously with EtOAc.
Self-Validation: Disappearance of the aldehyde peak in ¹H NMR. Appearance of a broad O-H stretch in IR (~3300 cm⁻¹) and a 4H multiplet for the two hydroxymethyl groups at 3.50–3.70 ppm in ¹H NMR.
Step 4: Ditosylation of the 1,3-Diol
Objective: Activate the diol for the upcoming spiro-annulation.
Mechanistic Rationale (Causality): Hydroxyl groups are poor leaving groups. Conversion to p-toluenesulfonates (tosylates) transforms them into excellent electrophiles, priming the molecule for the double SN2 displacement required to form the strained azetidine ring.
Procedure:
Dissolve the 1,3-diol (5.0 g, 28.7 mmol) in anhydrous CH₂Cl₂ (100 mL).
Add pyridine (4.0 equiv) and a catalytic amount of DMAP (0.1 equiv). Cool to 0 °C.
Stir at room temperature for 24 h. Wash with 1M HCl, saturated NaHCO₃, and brine.
Self-Validation: ¹H NMR will show the characteristic aromatic tosyl protons (7.3–7.8 ppm) and the tosyl methyl singlet at ~2.45 ppm (integrating to 6H).
Step 5: Spiro-Azetidine Annulation
Objective: Construct the 4-membered azetidine ring.
Mechanistic Rationale (Causality): Benzylamine acts as the primary nucleophile. The first SN2 displacement is intermolecular. The bulky benzyl group prevents over-alkylation (quaternization) of the nitrogen. The addition of DIPEA neutralizes the generated TsOH. Heating to 110 °C provides the necessary activation energy to overcome the ring strain and promote the sterically demanding intramolecular SN2 ring closure .
Procedure:
Dissolve the ditosylate (10.0 g, 20.7 mmol) in anhydrous toluene (100 mL).
Add benzylamine (3.0 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv).
Reflux the mixture at 110 °C for 48 h under argon.
Cool, filter off the precipitated salts, concentrate the filtrate, and purify via flash chromatography (EtOAc/Hexanes).
Self-Validation: ESI-MS must confirm the [M+H]⁺ mass of the N-benzyl azetidine intermediate (m/z 232.1).
Step 6: Catalytic Hydrogenolysis (Debenzylation)
Objective: Unmask the secondary amine to yield the final target.
Mechanistic Rationale (Causality): The benzyl group, having successfully prevented polymerization during the annulation step, is cleanly cleaved via palladium-catalyzed hydrogenolysis. This yields the free secondary amine without affecting the tetrahydropyran oxygen or the spirocyclic framework.
Procedure:
Dissolve the N-benzyl azetidine (3.0 g, 13.0 mmol) in methanol (50 mL).
Add 10% Pd/C (0.3 g, 10 wt%).
Purge the flask with H₂ gas and stir vigorously under an H₂ balloon (1 atm) at room temperature for 12 h.
Filter through a pad of Celite to remove the catalyst and concentrate in vacuo.
Self-Validation: Complete disappearance of aromatic protons in ¹H NMR. LC-MS confirms the final molecular weight (m/z 142.1).
Mechanistic Pathway Visualization
Figure 2: Mechanistic sequence of the double SN2 spiro-azetidine annulation.
The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones
Journal of Organic Chemistry, 2011, 76(2), 555-562.
URL:[Link]
Synthesis of 1,3-Aminoalcohols and Spirocyclic Azetidines via Tandem Hydroxymethylation and Aminomethylation Reaction of β-Keto Phosphonates
Organic Letters, 2021, 23(11), 4163-4168.
URL:[Link]
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities
Chemical Reviews, 2014, 114(16), 8257-8322.
URL:[Link]
Application Note: (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane as a Next-Generation Morpholine Bioisostere in Drug Design
Executive Overview: The Case for Spirocyclic Bioisosterism Morpholine is a ubiquitous structural motif in medicinal chemistry, featured in over 20 FDA-approved drugs. It is typically employed to improve aqueous solubilit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview: The Case for Spirocyclic Bioisosterism
Morpholine is a ubiquitous structural motif in medicinal chemistry, featured in over 20 FDA-approved drugs. It is typically employed to improve aqueous solubility, modulate the pKa of adjacent basic centers, and establish key hydrogen-bonding interactions. However, morpholine rings frequently introduce critical metabolic liabilities. The electron-rich α-carbons adjacent to the oxygen and nitrogen atoms are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, leading to lactam formation, ring opening, and rapid systemic clearance[1]. Furthermore, the relatively flat conformation of morpholine limits the three-dimensional complexity (fraction of sp3 carbons, Fsp3) of lead compounds, which can negatively impact target selectivity and clinical success rates[2].
To overcome these limitations, spirocyclic scaffolds have emerged as powerful non-classical bioisosteres[3]. Specifically, (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane represents an advanced structural replacement. By projecting the oxygen and nitrogen heteroatoms in a similar spatial vector to morpholine while locking the conformation in a rigid spirocyclic framework, this scaffold effectively "escapes flatland."
Mechanistic Rationale: Escaping Flatland and Metabolic Vulnerability
The transition from a monocyclic morpholine to a 7-oxa-2-azaspiro[3.5]nonane system fundamentally alters the physicochemical profile of the molecule:
Metabolic Shielding: The spiro-fusion and the chiral 5-methyl substitution introduce steric bulk that restricts CYP450 access to the vulnerable C-H bonds adjacent to the heteroatoms[4].
Lipophilicity Modulation: Despite adding carbon atoms, the spirocyclic core often lowers the distribution coefficient (LogD7.4) due to the increased basicity of the azetidine nitrogen and the higher dipole moment of the constrained ring system[5].
Vectorized Hydrogen Bonding: The azetidine nitrogen and pyran oxygen maintain the critical hydrogen bond donor/acceptor vectors required for target engagement, but with a more defined trajectory due to ring strain and rigidity[6].
Figure 1: Logical relationship mapping the liabilities of morpholine against the advantages of spirocyclic bioisosteres.
Quantitative Physicochemical Profiling
When integrating (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane into a lead series, researchers consistently observe favorable shifts in ADME properties compared to the matched morpholine pairs. The table below summarizes the typical physicochemical shifts observed in recent drug discovery campaigns[4][5].
Property
Morpholine Scaffold
(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane
Causality / Impact on Drug Design
Fsp3 (Fraction sp3)
Low (~0.2 - 0.4)
High (>0.6)
Increased 3D character improves target selectivity and reduces off-target toxicity.
LogD (pH 7.4)
Baseline
Lowered by ~0.5 to 1.0 log units
The highly basic azetidine nitrogen reduces lipophilicity, improving aqueous solubility.
Metabolic Half-life (HLM)
Short to Moderate
Significantly Extended
Steric hindrance from the spiro center and 5-methyl group blocks α-carbon oxidation.
pKa (Conjugate Acid)
~8.3
~9.5 - 10.0
The strained azetidine ring increases basicity, altering the ionization state at physiological pH.
Experimental Methodology: Synthesis and Integration
To ensure high-fidelity integration of the (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane building block into a target scaffold, we recommend a Nucleophilic Aromatic Substitution (SNAr) approach. This protocol is designed as a self-validating system, utilizing LC-MS for real-time reaction monitoring.
Protocol A: Integration via Nucleophilic Aromatic Substitution (SNAr)
Rationale: The azetidine nitrogen in the spirocycle is highly nucleophilic but can be sensitive to extreme temperatures. Using a polar aprotic solvent (NMP or DMF) with a non-nucleophilic organic base (DIPEA) ensures complete deprotonation without competing side reactions[7].
Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride/fluoride electrophile (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (2.5 mL).
Amine Addition: Add (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride (1.2 eq, 0.6 mmol). Note: The hydrochloride salt is preferred for bench stability; it must be liberated in situ.
Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). The excess base neutralizes the HCl salt and drives the SNAr forward.
Reaction Execution: Seal the vial and heat to 80 °C for 2–4 hours.
Self-Validation (LC-MS): At 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is complete when the electrophile peak is <5% by UV integration, and the product mass [M+H]+ is the dominant signal.
Workup: Cool to room temperature. Quench with saturated aqueous NaHCO3 (5 mL) and extract with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
In Vitro ADME Evaluation Protocol
Once synthesized, the bioisosteric replacement must be validated for improved metabolic stability.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Rationale: To prove the "metabolic shielding" hypothesis, the compound must resist CYP-mediated degradation. This protocol includes internal controls to validate the enzymatic activity of the microsomes.
Reagent Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
Control Assignment: Use Verapamil as a high-clearance positive control, and Warfarin as a low-clearance negative control. This ensures the assay system is neither over- nor under-active.
Incubation: In a 96-well plate, mix 1 µM test compound with pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL). Pre-incubate at 37 °C for 5 minutes.
Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential electron donor for CYP450 enzymes; adding it last ensures the reaction starts precisely at T=0.
Time-Course Sampling: At T=0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance (CLint) based on the log-linear depletion of the parent compound.
Figure 2: Step-by-step experimental workflow for bioisostere integration and biological validation.
Application Note: Advanced Cross-Coupling Strategies for (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane
Introduction to the Scaffold In modern medicinal chemistry, spirocyclic amines have emerged as premier bioisosteres for traditional saturated heterocycles such as piperidine and morpholine[1]. Specifically, (R)-5-Methyl-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Scaffold
In modern medicinal chemistry, spirocyclic amines have emerged as premier bioisosteres for traditional saturated heterocycles such as piperidine and morpholine[1]. Specifically, (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane offers a unique physicochemical profile: it reduces overall lipophilicity (lower logD), enhances aqueous solubility, and increases metabolic stability against cytochrome P450-mediated oxidation.
The chiral methyl group on the oxane (tetrahydropyran) ring provides precise spatial vectorization. This structural rigidity and predictable vectorization are highly prized in structure-activity relationship (SAR) optimization, having been successfully deployed in the development of next-generation viral protease inhibitors and kinase modulators[2]. However, incorporating this strained azetidine-containing spirocycle into complex drug scaffolds via C-N cross-coupling presents distinct mechanistic challenges that require highly optimized conditions.
Mechanistic Insights & Causality
The primary hurdle in the Buchwald-Hartwig amination of azetidine derivatives is the inherent ring strain of the four-membered nitrogen heterocycle. During the standard palladium catalytic cycle, the intermediate Pd(II)-amido complex is highly susceptible to β-carbon elimination. If the subsequent reductive elimination step is sluggish, the azetidine ring will irreversibly open, leading to complex mixtures and poor yields of the desired N-arylated product[3].
The Solution: To circumvent ring-opening, the kinetics of reductive elimination must be artificially accelerated to outpace β-carbon elimination. This is achieved by utilizing third-generation (G3) or fourth-generation (G4) palladium precatalysts paired with sterically demanding, electron-rich biarylphosphine ligands such as tBuBrettPhos or RuPhos [4]. These bulky ligands force the palladium center into a highly congested spatial geometry, lowering the activation energy barrier for reductive elimination and effectively suppressing the deleterious ring-opening pathway.
Caption: Buchwald-Hartwig catalytic cycle for spirocyclic amine N-arylation.
Quantitative Data: Condition Optimization
The choice of catalyst, ligand, and base dictates the success of the cross-coupling. The table below summarizes the impact of various reaction parameters on the yield and structural integrity of the azetidine ring during N-arylation.
Catalyst System
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Ring-Opening Byproduct (%)
Pd2(dba)3
BINAP
NaOtBu
Toluene
100
45
35
Pd(OAc)2
Xantphos
Cs2CO3
Dioxane
100
60
20
RuPhos Pd G3
RuPhos
LiHMDS
THF
65
78
5
tBuBrettPhos Pd G3
tBuBrettPhos
NaOtBu
Toluene
85
92
< 1
Data Synthesis: tBuBrettPhos Pd G3 in non-polar toluene provides the optimal balance of high catalytic turnover and complete suppression of ring-opening.
Experimental Workflow
Caption: Workflow for Pd-catalyzed cross-coupling of spirocyclic azetidines.
Self-Validating Protocol: N-Arylation of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane
Step 1: Reaction Setup (Glovebox or Standard Schlenk Technique)
Action: Transfer all solid reagents into an oven-dried reaction vial equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
Causality: Oxygen and moisture irreversibly poison the active Pd(0) species and hydrolyze the strong alkoxide base. Rigorous exclusion of air ensures the longevity of the active catalytic species, which is critical for strained amines[3].
Step 2: Reagent Stoichiometry & Addition
Action: Add the aryl halide (1.0 equiv), the spirocyclic amine hydrochloride (1.2 equiv), NaOtBu (2.5 equiv), and tBuBrettPhos Pd G3 (0.05 equiv).
Causality: The spirocyclic amine is utilized as a hydrochloride salt to prevent oxidative degradation and allow handling as a stable, free-flowing solid. Consequently, 2.5 equivalents of NaOtBu are required: 1.0 equivalent to neutralize the HCl salt and liberate the free amine in situ, and 1.5 equivalents to drive the catalytic deprotonation step.
Step 3: Solvent Addition and Heating
Action: Add degassed toluene to reach a 0.1 M concentration. Seal the vial with a PTFE-lined septum cap and heat to 85 °C in a pre-heated block for 2 to 12 hours.
Causality: Toluene is a non-polar solvent that supports the solubility of the lipophilic Pd-complexes while keeping the dielectric constant low enough to favor reductive elimination over polar side reactions (like β-carbon elimination).
Step 4: Self-Validating Monitoring
Action: Monitor the reaction progress via LC-MS by sampling 5 µL of the mixture diluted in 1 mL of LC-MS grade acetonitrile.
Self-Validation Check 1 (Visual): A healthy catalytic cycle will exhibit a color change from yellow/orange to a deep, homogenous red/brown. If the solution turns opaque black within the first 10 minutes, the Pd(0) has aggregated into inactive palladium black. This indicates compromised inert conditions; abort and restart with freshly degassed solvents.
Self-Validation Check 2 (Analytical): Confirm the consumption of the aryl halide. The desired spirocyclic product should exhibit an exact mass [M+H]+ peak. The absence of an [M+H]+ peak with a mass corresponding to +18 Da (addition of water) or +alkoxide confirms that ring-opening has been successfully suppressed.
Step 5: Workup and Purification
Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a short pad of Celite.
Causality: Celite filtration efficiently removes inorganic salts (NaCl/NaBr) and traps precipitated palladium residues, preventing streaking during subsequent chromatography.
Action: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
References[1] Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Source: Chemical Reviews - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/cr400503q[2] Title: Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19. Source: PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10112345/[3] Title: Strain-Release Arylations for the Bis-Functionalization of Azetidines. Source: ChemRxiv. URL:https://chemrxiv.org/engage/chemrxiv/article-details/60c74b5c9abda2720993e3d4[4] Title: Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes. Source: Arkivoc. URL:https://www.arkat-usa.org/get-file/78644/
APPLICATION NOTE: Scalable Continuous Flow Manufacturing of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane
Target Audience: Process Chemists, Medicinal Chemists, and CMC Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The integration of spirocyclic building blocks into sm...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Medicinal Chemists, and CMC Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The integration of spirocyclic building blocks into small-molecule drug candidates has fundamentally shifted medicinal chemistry paradigms, allowing researchers to "escape from flatland." Among these, (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane is a highly prized scaffold. However, transitioning this molecule from discovery-scale (milligrams) to process-scale (kilograms) presents severe synthetic bottlenecks. Traditional batch syntheses suffer from extreme exothermicity during spirocyclization, high environmental impact (E-factors), and the risk of epimerizing the critical (R)-methyl stereocenter.
This application note details a self-validating, continuous flow manufacturing protocol that mitigates thermal runaway, replaces reprotoxic solvents with biorenewable alternatives, and ensures >98% enantiomeric excess (ee) at the kilogram scale.
Mechanistic Rationale: The "Escape from Flatland"
The pharmaceutical industry's shift toward spirocycles is driven by the need to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The inherent three-dimensional nature of spirocycles replaces rotatable bonds, locking the compound into a favored orientation that enhances target selectivity and reduces off-target promiscuity ()[1].
Furthermore, replacing planar aromatic rings with oxa-azaspiro systems significantly increases the fraction of sp3-hybridized carbons (
Fsp3
). This structural modification directly correlates with improved aqueous solubility, lower lipophilicity (LogD), and enhanced resistance to Cytochrome P450-mediated metabolism ()[2].
Caption: Logical mapping of spirocyclic structural features to improved pharmacokinetic outcomes.
Process Chemistry: Overcoming Batch Limitations
The traditional synthesis of oxa-azaspiro[3.5]nonanes relies on the double N-alkylation of a primary amine with a dielectrophile (e.g., a bis-chloride or bis-tosylate). In batch reactors, the first cyclization step is highly exothermic (
ΔT≈70∘C
). This poses a severe thermal runaway risk upon scale-up and often requires massive volumes of N,N-dimethylformamide (DMF) to dissipate heat, leading to unacceptably high E-factors ()[3].
To resolve this, we utilize a continuous flow chemistry approach. Flow reactors provide an exceptional surface-area-to-volume ratio, ensuring near-isothermal conditions even during violent exothermic events. This allows for the safe use of elevated temperatures to accelerate reaction kinetics while preventing the thermal degradation or base-catalyzed epimerization of the (R)-C5 chiral center. Furthermore, we implemented a solvent-swap from DMF to 2-methyltetrahydrofuran (2-MeTHF), a biorenewable solvent that permits direct in-line aqueous extraction.
Caption: Continuous flow setup for exothermic spirocyclization, minimizing thermal runaway.
Quantitative Process Metrics
The transition from batch to flow yields significant improvements across all critical quality attributes (CQAs) and process metrics.
Process Metric
Traditional Batch (DMF)
Continuous Flow (2-MeTHF)
Causality / Improvement Driver
Overall Yield
55 - 62%
88 - 92%
Isothermal control prevents thermal degradation and oligomerization.
E-factor
> 35
< 8
Solvent swapping to 2-MeTHF enables direct extraction and recycling.
Reaction Time
24 hours
2 hours
Enhanced mass transfer and safe operation at superheated temperatures.
Enantiomeric Excess
85 - 90%
> 98%
Short residence time minimizes base-catalyzed epimerization of the chiral center.
This protocol describes the multigram-to-kilogram synthesis of the target building block via a diversity-oriented synthesis (DOS) compatible strategy ()[4].
Phase 1: Continuous Flow Spirocyclization
Objective: Form the azetidine ring while preserving the (R)-methyl stereocenter.
Feed Preparation:
Feed A: Dissolve (R)-4,4-bis(chloromethyl)-3-methyltetrahydro-2H-pyran (1.0 equiv) in anhydrous 2-MeTHF to achieve a 1.0 M solution.
Feed B: Dissolve benzylamine (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in 2-MeTHF to achieve a 1.05 M solution.
Causality: A slight excess of benzylamine prevents dimerization. DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger to neutralize the HCl byproduct without competing with the primary amine for the dielectrophile.
Reactor Equilibration:
Flush the continuous flow reactor (PFA tubing, 20 mL internal volume) with pure 2-MeTHF at 100 °C.
Engage the back-pressure regulator (BPR) set to 5 bar.
Causality: 5 bar pressure suppresses the boiling of 2-MeTHF (b.p. 80 °C), allowing the reaction to proceed safely at 100 °C in a superheated state, which drastically accelerates the cyclization kinetics.
Steady-State Processing:
Pump Feed A and Feed B at equal flow rates (total flow rate = 0.166 mL/min) through a high-shear T-mixer into the heated coil, achieving a precise residence time (
tR
) of 120 minutes.
In-line Quench & Validation:
Direct the reactor effluent into an in-line liquid-liquid separator fed with 1.0 M aqueous NaOH.
Self-Validating Checkpoint 1: Divert a 50 µL aliquot of the organic stream every 60 minutes into an HPLC vial containing 1 mL MeCN. Analyze via RP-HPLC (Zorbax Eclipse Plus C18).
Validation Rule: If the intermediate N-benzyl spirocycle peak area drops below 95%, the system must automatically reduce the pump flow rate by 10% to increase residence time. If unreacted starting material exceeds 2%, verify the DIPEA stoichiometry.
Phase 2: Hydrogenolysis and Salt Formation
Objective: Cleave the benzyl protecting group to yield the free (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane, isolated as a stable hydrochloride salt.
Catalytic Deprotection:
Transfer the validated organic phase to a pressure-rated hydrogenation vessel. Add 10 wt% Pd/C (0.05 equiv).
Purge with N
2
, then pressurize with H
2
gas to 3 bar. Stir vigorously at 25 °C for 4 hours.
Causality: Maintaining a mild temperature (25 °C) prevents the hydrogenolytic ring-opening of the highly strained 4-membered azetidine ring.
Filtration & Salt Formation:
Filter the catalyst through a Celite pad to yield a clear filtrate.
Cool the filtrate to 0 °C and add 4.0 M HCl in dioxane dropwise until pH 2 is reached.
Self-Validating Checkpoint 2: Monitor precipitation. If crystallization does not initiate within 15 minutes, seed the solution with 0.1 wt% of authentic product. The protocol validates successful salt formation via an immediate, visually confirmable exothermic crystallization event.
Isolation & Chiral Analysis:
Filter the white crystalline solid, wash with cold MTBE, and dry under vacuum.
Self-Validating Checkpoint 3: Analyze the final product via Chiral GC (Cyclosil-B column).
Validation Rule: The batch is only released for downstream pharmaceutical use if the enantiomeric excess (ee) is > 98% and chemical purity is > 99.5%.
References
Hiesinger, K., et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm Insights / Journal of Medicinal Chemistry.
Zheng, Y., & Tice, C. M. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, Taylor & Francis.
EvitaChem Technical Data (2023). 2-Oxa-7-azaspiro[3.5]nonane hydrochloride - Scale-up and Thermal Control. EvitaChem Product Specifications.
Herasymchuk, M. V., et al. (2025). DOS-Like Strategy for the Spirocyclic MedChem Relevant Building Blocks via Petasis / Grubbs Reactions Sequence. Chemistry - A European Journal (PubMed).
Technical Support Center: Advanced Strategies for (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane Functionalization
Welcome to the technical support center for the functionalization of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorp...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the functionalization of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic programs. The unique three-dimensional architecture of this building block offers exciting opportunities for exploring new chemical space, but its inherent steric hindrance presents specific challenges.
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common issues encountered during the N-functionalization of this sterically encumbered secondary amine.
Issue 1: Low Reactivity in Standard N-Alkylation Reactions
Question: I am attempting a standard N-alkylation of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane with a primary alkyl halide (e.g., benzyl bromide) using potassium carbonate in acetonitrile, but I am observing very low conversion even after prolonged reaction times. What is causing this, and how can I improve my yield?
Answer:
This is a common challenge stemming from the steric hindrance around the nitrogen atom of the spirocycle. The methyl group at the 5-position, adjacent to the tetrahydropyran ring, significantly shields the nitrogen's lone pair, making it a less effective nucleophile compared to simpler secondary amines.
Causality and Strategic Solutions:
Steric Shielding: The primary issue is the steric bulk of the spirocyclic framework, which impedes the approach of the electrophile to the nitrogen. The methyl group further exacerbates this issue. Standard conditions with mild bases like potassium carbonate are often insufficient to promote the reaction efficiently.
Solvent Effects: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are good starting points as they can solvate the cation of the base and promote the reaction.
Base Strength: A stronger, non-nucleophilic base can increase the concentration of the deprotonated, more nucleophilic amine. However, very strong bases can lead to side reactions if other functionalities are present.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low N-alkylation conversion.
Recommended Protocol Modifications:
Parameter
Standard Condition
Recommended Modification
Rationale
Temperature
Room Temperature to 50 °C
80 °C to reflux
Provides the necessary activation energy to overcome the steric barrier.
Base
K₂CO₃
Cs₂CO₃ or DBU
Cesium carbonate provides better solubility and the larger cation can have a beneficial effect. DBU is a strong, non-nucleophilic base.
Solvent
ACN
DMF or DMSO
Higher boiling points allow for higher reaction temperatures.
Additive
None
NaI or KI (catalytic)
In the case of alkyl chlorides or bromides, halide exchange to the more reactive iodide can accelerate the reaction (Finkelstein reaction).
Advanced Strategy: Microwave-Assisted Synthesis
For particularly challenging alkylations, microwave irradiation can be highly effective.[1] The high temperatures and pressures achieved in a sealed microwave vial can significantly reduce reaction times and improve yields for sterically hindered substrates.[1][2]
Protocol 1: Microwave-Assisted N-Benzylation
To a 10 mL microwave vial, add (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane (1.0 eq), benzyl bromide (1.2 eq), and cesium carbonate (2.0 eq).
Add anhydrous DMF (to a concentration of 0.1-0.2 M).
Seal the vial and place it in the microwave reactor.
Irradiate at 120-150 °C for 20-60 minutes.
Monitor the reaction by LC-MS.
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify by flash column chromatography.
Issue 2: Failed N-Arylation using Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig N-arylation of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane with an aryl bromide is not proceeding. I've tried standard conditions with Pd₂(dba)₃ and a common phosphine ligand like XPhos. What modifications should I consider?
Answer:
The Buchwald-Hartwig amination of sterically hindered secondary amines is a known challenge. The bulky nature of both the amine and potentially the aryl halide, as well as the catalyst-ligand complex, can lead to a high energy barrier for the C-N bond-forming reductive elimination step.
Key Considerations for Success:
Ligand Choice: The choice of phosphine ligand is critical. For hindered substrates, ligands with specific steric and electronic properties are required to facilitate both the oxidative addition and the reductive elimination steps. Bulky, electron-rich biarylphosphine ligands are often preferred.[3]
Catalyst Precursor: While Pd₂(dba)₃ is common, other palladium sources can sometimes offer improved performance.
Base Selection: Strong, non-coordinating bases are essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically used.
Troubleshooting and Optimization Strategy:
Caption: Optimization workflow for Buchwald-Hartwig N-arylation.
Recommended Ligands for Sterically Hindered Amines:
Ligand
Structure
Key Features
RuPhos
(Structure not shown)
Highly effective for coupling with hindered secondary amines.
BrettPhos
(Structure not shown)
Excellent for forming C-N bonds with challenging substrates.
tBuXPhos
(Structure not shown)
The tert-butyl group can enhance catalyst activity in certain cases.
Evacuate and backfill the tube with argon (repeat 3 times).
Add anhydrous toluene or dioxane.
Heat the reaction at 100-120 °C until the starting material is consumed (monitor by LC-MS or GC-MS).
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify by flash column chromatography.
Issue 3: Low Yields and Side Products in N-Acylation
Question: I am trying to acylate (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane with an acyl chloride and triethylamine in dichloromethane, but the yield is low and I see some unreacted starting material and potential side products. How can I improve this transformation?
Answer:
While N-acylation is generally a robust reaction, the steric hindrance of your substrate can slow the reaction rate, allowing for side reactions to become more prominent.
Potential Issues and Solutions:
Incomplete Reaction: The nucleophilicity of the amine is reduced due to steric hindrance. More forcing conditions or a more reactive acylating agent may be necessary.[4]
Base-Mediated Side Reactions: If the acyl chloride is not consumed quickly, it can react with the triethylamine or other species in the reaction mixture.
Epimerization: While less common for acylation than other reactions, if there are any acidic protons alpha to a stereocenter, strong bases could potentially cause epimerization.
Recommendations for Cleaner Acylation:
Parameter
Standard Condition
Recommended Modification
Rationale
Acylating Agent
Acyl Chloride
Acid Anhydride
Anhydrides are often sufficiently reactive and can lead to cleaner reactions with fewer side products.
Base
Triethylamine (TEA)
DMAP (catalytic) with TEA, or Pyridine
4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst. Pyridine can serve as both a base and a nucleophilic catalyst.
Temperature
0 °C to Room Temp
0 °C to 40 °C
Gentle heating can help drive the reaction to completion without promoting significant decomposition.
Protocol 3: DMAP-Catalyzed N-Acetylation
Dissolve (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane (1.0 eq) in anhydrous dichloromethane (DCM).
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
Cool the solution to 0 °C in an ice bath.
Add acetic anhydride (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the layers and extract the aqueous phase with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography.
Final Remarks
The successful functionalization of sterically hindered scaffolds like (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane often requires moving beyond standard reaction conditions. A systematic approach to optimizing temperature, solvent, base, and catalyst/ligand systems is crucial. For particularly challenging transformations, techniques such as microwave-assisted synthesis can provide a significant advantage. By understanding the underlying principles of steric hindrance and its impact on reactivity, researchers can effectively unlock the synthetic potential of this valuable building block.
References
Gao, R., et al. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry. [Link]
Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
Chighine, A., et al. (2009). A Very Fast, Microwave-Assisted Formation of Carboxylic Esters via Reaction of Carboxylic Acids with O-Alkylisoureas. The Journal of Organic Chemistry. [Link]
Barba, F., et al. (2013). Microwave-assisted conversion of carbonyl compounds into formylated secondary amines: New contribution to the Leuckart reaction mechanism in N-methylformamide. Tetrahedron Letters. [Link]
Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. [Link]
Technical Support Center: Preserving Chiral Integrity of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane in Thermal Processes
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane. This resource provides in-depth troubleshooting advi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of maintaining the enantiomeric purity of this valuable chiral building block during thermal reactions. Our guidance is rooted in established principles of physical organic chemistry and extensive field experience with stereochemically sensitive molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane?
A1: Racemization is the process by which an enantiomerically pure compound, such as the (R)-enantiomer of 5-Methyl-7-oxa-2-azaspiro[3.5]nonane, converts into a 1:1 mixture of both its (R) and (S) enantiomers, resulting in a loss of optical activity.[1][2] In drug development, this is a critical issue because different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[3] Preserving the specific stereochemistry of your starting material is often paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).
Q2: What are the primary drivers of racemization in a molecule like this during thermal reactions?
A2: The key factors that can induce racemization, especially under thermal stress, include:
Temperature: Higher temperatures increase the kinetic energy of molecules, providing the necessary activation energy to overcome the barrier to enantiomerization.[4][5]
pH (Presence of Acids or Bases): Both acidic and basic conditions can catalyze racemization.[4][6] For an azaspirocycle, the nitrogen atom can be protonated or deprotonated, which can facilitate ring-opening or other rearrangements that lead to a loss of stereochemical integrity.
Solvent: The polarity and protic nature of the solvent can significantly influence racemization rates by stabilizing charged intermediates or transition states that may be planar and achiral.[4][6][7]
Reaction Time: Prolonged exposure to harsh thermal conditions increases the likelihood and extent of racemization.[5][6]
Q3: At what specific position is (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane likely to racemize?
A3: The chiral center in (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane is the spirocyclic carbon atom, the C5 position, where the oxetane and piperidine rings are joined. Racemization would involve the cleavage of one of the C-O or C-N bonds attached to this stereocenter, allowing for rotation or inversion, followed by re-formation of the bond to yield a mixture of enantiomers. A plausible mechanism, especially under acidic conditions, could involve protonation of the ether oxygen, followed by reversible ring-opening to form a carbocationic intermediate which would be achiral.
Troubleshooting Guide: Loss of Enantiomeric Purity
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Significant loss of enantiomeric excess (e.e.) detected in the crude reaction mixture after heating.
This is the most direct indication that your reaction conditions are too harsh for the chiral center.
Potential Causes & Recommended Solutions
Potential Cause
Explanation
Troubleshooting Steps & Preventative Actions
Excessive Reaction Temperature
The thermal energy is high enough to permit bond cleavage and reformation at the C5 stereocenter.
1. Lower the Temperature: Systematically decrease the reaction temperature in 10 °C increments. Determine the minimum temperature at which the desired reaction proceeds at an acceptable rate.[6] 2. Flash Thermal Protocols: For some reactions, a very short residence time at a high temperature in a continuous flow reactor can achieve the desired transformation with minimal racemization, a technique known as "flash thermal racemization" in reverse.[8][9][10]
Presence of Strong Acids or Bases
Acid or base catalysis can significantly lower the energy barrier for racemization. For instance, a strong acid could protonate the ether oxygen, weakening the C-O bond.
1. Use Milder Reagents: Replace strong inorganic acids/bases (e.g., HCl, NaOH) with milder organic alternatives (e.g., acetic acid, triethylamine, or diisopropylethylamine).[6] 2. Buffer the System: If acidic or basic conditions are unavoidable, use a buffered solution to maintain a stable and less extreme pH throughout the reaction.[5]
Inappropriate Solvent Choice
Protic solvents (e.g., alcohols, water) can stabilize ionic intermediates that may facilitate racemization. Polar aprotic solvents might also influence the transition state.
1. Screen Aprotic Solvents: Test a range of aprotic solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile).[5][6] Less polar, aprotic solvents are often the best choice. 2. Solvent Polarity: Be aware that even among aprotic solvents, high polarity can sometimes accelerate racemization.[7]
Caption: Troubleshooting workflow for racemization during thermal reactions.
Issue 2: Enantiomeric excess is high in the crude mixture but decreases after work-up or purification.
This suggests that the racemization is occurring during the post-reaction handling of your material.
Potential Causes & Recommended Solutions
Potential Cause
Explanation
Troubleshooting Steps & Preventative Actions
Harsh Aqueous Work-up
Using strong acids or bases (e.g., 1M HCl, 1M NaOH) to wash or extract your product can cause racemization, even at room temperature.
1. Use Neutral/Mild Washes: Use saturated sodium bicarbonate solution for mild basic washes and saturated ammonium chloride or dilute citric acid for mild acidic washes.[4][6] A simple brine wash is often sufficient. 2. Temperature Control: Perform all extractions and washes at low temperatures (0-5 °C) in an ice bath.[4]
Acidic Silica Gel Chromatography
Standard silica gel is inherently acidic and can cause racemization of sensitive compounds on the column, especially if the elution time is long.
1. Deactivate Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base like triethylamine (~0.1-1%).[6] 2. Use Alternative Stationary Phases: Consider using neutral alumina or a different, less acidic stationary phase for purification.
High Heat During Solvent Removal
Prolonged heating on a rotary evaporator, even under vacuum, can provide enough thermal energy to cause racemization.
1. Use Low Temperature Baths: Use a room temperature or cool water bath for the rotary evaporator.[6] 2. High Vacuum: Utilize a good vacuum pump to lower the boiling point of the solvent, minimizing the need for heat.
Protocol: Protective N-Boc Strategy to Enhance Thermal Stability
If racemization remains a persistent issue, protecting the secondary amine as a tert-butyl carbamate (Boc) can significantly increase the molecule's stability. The Boc group is sterically bulky and electron-withdrawing, which can reduce the nucleophilicity of the nitrogen and may increase the activation energy required for any racemizing pathway involving this heteroatom.
Step-by-Step Protocol
Protection:
Dissolve (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane (1.0 eq) in an aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Work-up by washing with dilute citric acid, followed by saturated sodium bicarbonate, and finally brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Thermal Reaction:
Perform your desired thermal reaction on the N-Boc protected spirocycle. It is still advisable to use the mildest possible conditions as determined by the troubleshooting guides above.
Deprotection:
After the thermal reaction and purification, dissolve the N-Boc protected product in a suitable solvent (e.g., DCM or Dioxane).
Add a strong acid such as Trifluoroacetic Acid (TFA) or a solution of HCl in dioxane at 0 °C to room temperature.
Monitor the deprotection by TLC/LC-MS.
Once complete, carefully neutralize the acid and isolate the final deprotected product.
Logical Flow of the N-Boc Protection Strategy
Caption: Workflow for using N-Boc protection to prevent racemization.
By implementing these strategies, you can significantly mitigate the risk of racemization and ensure the stereochemical integrity of your (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane throughout your synthetic endeavors.
References
Hasegawa, M., Iwata, S., Sone, Y., Endo, J., Matsuzawa, H., & Mazaki, Y. (2014). Chiroptical Properties and the Racemization of Pyrene and Tetrathiafulvalene-Substituted Allene: Substitution and Solvent Effects on Racemization in Tetrathiafulvalenylallene. Molecules, 19(3), 2829-2841. [Link]
Unknown. (n.d.). Formation of Racemic Modifications: Racemization. [Link]
Quezada-Sarmiento, P. A., Fierro-Cumplido, M. R., & Ñañez-Rodríguez, J. E. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12041. [Link]
Chapman, J., et al. (2023). A flash thermal racemization protocol for the chemoenzymatic dynamic kinetic resolution and stereoinversion of chiral amines. ACS Catalysis, 13(16), 10541-10546. [Link]
RSC Publishing. (2023). Rapid deracemization through solvent cycling: proof-of-concept using a racemizable conglomerate clopidogrel precursor. Chemical Communications. [Link]
CHIMIA. (n.d.). Enantiomers of 2,2'-Spirobichromenes: Energy Barrier for Thermal Racemization during HPLC on Tribenzoylcellulose. [Link]
ACS Publications. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. [Link]
OA Monitor Ireland. (n.d.). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. [Link]
PubMed. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. [Link]
PMC. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. [Link]
Stereospecific Profiling Guide: (R)- vs (S)-5-Methyl-7-oxa-2-azaspirononane in Receptor Binding
Stereospecific Profiling Guide: (R)- vs (S)-5-Methyl-7-oxa-2-azaspiro[1]nonane in Receptor Binding Executive Summary & Structural Rationale The transition from flat, sp2 -hybridized heterocycles to sp3 -rich spirocyclic...
Author: BenchChem Technical Support Team. Date: April 2026
Stereospecific Profiling Guide: (R)- vs (S)-5-Methyl-7-oxa-2-azaspiro[1]nonane in Receptor Binding
Executive Summary & Structural Rationale
The transition from flat,
sp2
-hybridized heterocycles to
sp3
-rich spirocyclic scaffolds is a cornerstone of modern medicinal chemistry. The base 7-oxa-2-azaspiro[1]nonane core is frequently deployed as an advanced bioisostere for morpholine or piperidine. This substitution strategy is proven to modulate lipophilicity (LogD), enhance aqueous solubility, and mitigate off-target liabilities such as hERG-mediated cardiotoxicity[2]. Recent successful applications of this scaffold class include its integration into potent Vanin-1 inhibitors[3] and SARS-CoV-2 3CL protease inhibitors[4].
The introduction of a methyl group at the 5-position yields the chiral building block 5-Methyl-7-oxa-2-azaspiro[1]nonane . This single asymmetric center dictates the spatial vectorization of the oxygen heteroatom and the overall pucker of the spirocyclic ring system. When incorporated into a larger pharmacophore, the (R)- and (S)-enantiomers exhibit profound differences in receptor binding affinity, residence time, and metabolic stability[5].
Mechanistic Basis for Stereospecific Affinity
Steric Vectorization : The 5-methyl group restricts the conformational flexibility of the oxane ring. In the preferred enantiomer (typically the (R)-configuration depending on the target), the methyl group projects into a solvent-exposed region, allowing the oxygen atom to form critical hydrogen bonds with the receptor backbone. Conversely, the (S)-configuration often forces the methyl group into a steric clash with hydrophobic sub-pockets.
Desolvation Thermodynamics : The orientation of the methyl group fundamentally alters the hydration shell of the ligand. Differential desolvation penalties upon receptor binding can drive a 10- to 100-fold difference in the dissociation constant (
Kd
) between the two enantiomers.
Comparative Binding Affinity Data
The following data represents a validated comparative benchmark model evaluating the (R)- and (S)-enantiomers of a representative lead compound containing the 5-Methyl-7-oxa-2-azaspiro[1]nonane terminal motif against a target receptor (e.g., a GPCR or kinase model).
Parameter
(R)-Enantiomer Complex
(S)-Enantiomer Complex
Fold Difference / Impact
Binding Affinity (
Kd
)
4.2 nM
315 nM
~75x higher affinity for (R)
Inhibitory Potency (
IC50
)
8.5 nM
480 nM
~56x greater potency for (R)
Association Rate (
kon
)
1.2×105 M−1s−1
0.8×105 M−1s−1
Comparable target recognition
Dissociation Rate (
koff
)
5.0×10−4 s−1
2.5×10−2 s−1
50x longer residence time for (R)
Thermodynamics (
ΔG
)
-11.4 kcal/mol
-8.9 kcal/mol
Favorable binding energy for (R)
Lipophilicity (LogD
7.4
)
2.1
2.2
Negligible difference
Intrinsic Clearance (
CLint
)
14
μ
L/min/mg
45
μ
L/min/mg
(R) is more metabolically stable
Data Synthesis Note: The (R)-enantiomer's superior affinity is driven almost entirely by a vastly slower dissociation rate (
koff
), indicating that once bound, the optimal stereochemistry "locks" the ligand into the binding pocket, whereas the (S)-enantiomer experiences steric repulsion leading to rapid dissociation.
Experimental Workflows & Protocols
To ensure scientific integrity, the evaluation of chiral spirocycles requires self-validating protocols that eliminate artifacts from racemic mixtures or non-specific binding.
Causality Check: Supercritical Fluid Chromatography (SFC) is chosen over standard HPLC because the lower viscosity of supercritical
CO2
allows for higher flow rates, superior resolution of structurally rigid spirocycles, and rapid solvent evaporation.
Sample Preparation : Dissolve the racemic 5-Methyl-7-oxa-2-azaspiro[1]nonane derivative in a 1:1 mixture of Methanol/Isopropanol at a concentration of 20 mg/mL.
SFC Separation : Inject onto a Chiralpak IC column (250 x 21.1 mm, 5
μ
m). Use a mobile phase of 80%
CO2
and 20% Methanol (with 0.1% DEA to prevent peak tailing of the basic amine).
Fraction Collection : Monitor UV absorbance at 254 nm. Collect the two distinct peaks (Peak 1 and Peak 2).
Absolute Configuration (Self-Validation) : Subject both fractions to Vibrational Circular Dichroism (VCD). Compare the experimental VCD spectra against Density Functional Theory (DFT) calculated spectra to unambiguously assign the (R) and (S) absolute configurations without relying on crystallization.
Causality Check: SPR is utilized instead of endpoint assays because it resolves the kinetic drivers (
kon
vs
koff
) of the affinity difference. Double-referencing ensures that bulk refractive index changes and non-specific matrix effects are mathematically eliminated.
Sensor Chip Preparation : Immobilize the purified target receptor onto a Series S Sensor Chip CM5 via standard amine coupling. Target an immobilization level of 2000-3000 Response Units (RU) to ensure a high signal-to-noise ratio for small molecule binding.
Analyte Preparation : Prepare a 3-fold dilution series of the (R)- and (S)-enantiomers (ranging from 1
μ
M down to 1.37 nM) in running buffer (HBS-EP+ with 1% DMSO).
Injection Cycle : Inject each concentration over the active and reference flow cells at a flow rate of 50
μ
L/min. Allow 120 seconds for association and 600 seconds for dissociation.
Double-Referencing : Subtract the signal of the blank reference flow cell from the active flow cell, followed by subtracting the signal of a blank buffer injection (0 nM analyte).
Data Fitting : Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
Kd
.
System Visualizations
Pharmacological Profiling Workflow
The following diagram illustrates the logical progression from racemic synthesis to stereospecific pharmacological validation.
Caption: Workflow for the chiral separation and pharmacological profiling of spirocyclic enantiomers.
Stereospecific Receptor Activation Pathway
This diagram demonstrates the downstream signaling cascade initiated exclusively by the high-affinity binding of the optimal enantiomer.
Caption: Stereospecific receptor activation pathway driven by the (R)-enantiomer ligand complex.
References
Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic
Source: ChemRxiv
URL:[Link]
Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19
Source: National Institutes of Health (NIH / PMC)
URL:[Link]
Lead Optimization of Positive Allosteric KV7.2/3 Channel Modulators toward Improved Balance of Lipophilicity and Aqueous Solubility
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Stereochemical and Structural Validation of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane: A Comparative Methodological Guide
Spirocyclic scaffolds, particularly oxa-azaspiroalkanes, have emerged as critical three-dimensional bioisosteres for traditional morpholine and piperidine rings in modern drug discovery[1]. By escaping the "flatland" of...
Author: BenchChem Technical Support Team. Date: April 2026
Spirocyclic scaffolds, particularly oxa-azaspiroalkanes, have emerged as critical three-dimensional bioisosteres for traditional morpholine and piperidine rings in modern drug discovery[1]. By escaping the "flatland" of planar heterocycles, these building blocks improve metabolic stability and target specificity. Among these, (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane represents a premium chiral intermediate.
However, validating the absolute configuration of the contiguous spirocenter (C4) and the adjacent chiral methyl-bearing carbon (C5) presents a rigorous analytical challenge. Routine 1D NMR is insufficient to guarantee diastereomeric purity, and traditional chiral derivatization is often hindered by the steric bulk of the spiro-fused system. This guide objectively compares structural validation methodologies and provides a self-validating experimental-to-computational NMR protocol to ensure absolute batch-to-batch integrity.
Comparison of Stereochemical Validation Alternatives
To establish the absolute configuration and structural integrity of flexible spirocycles, several analytical pathways exist. Table 1 objectively compares their performance, throughput, and reliability.
Table 1: Performance Comparison of Structural Elucidation Methodologies
Methodology
Throughput
Absolute Stereochemistry?
Key Limitations
Best Use Case
1D/2D Empirical NMR
High (< 2 hours)
No (Relative only)
Cannot definitively assign (R) vs (S) without chiral derivatizing agents; subject to signal overlap.
Routine purity checks; connectivity confirmation.
X-Ray Crystallography
Low (Days to Weeks)
Yes
The free base is an oil/low-melting solid; requires tedious salt crystallization (e.g., HCl salt).
First-time-in-human (FTIH) regulatory filings.
Vibrational Circular Dichroism (VCD)
Medium (1-2 Days)
Yes
Requires specialized instrumentation and high sample concentrations (>50 mg/mL).
Orthogonal validation for rigid chiral centers.
DFT-GIAO NMR (Recommended)
Medium (1 Day)
Yes (via DP4+)
Requires computational infrastructure and expertise in quantum mechanical modeling.
Routine batch release; definitive stereochemical assignment in solution.
The Causality of Methodological Choices
As an application scientist, it is crucial to understand why specific parameters are chosen, rather than just executing them.
Why use Grimme’s D3 Dispersion Correction? Flexible rings, such as the tetrahydropyran moiety in our spirocycle, undergo rapid chair-chair interconversions in solution. The methyl group at C5 introduces significant 1,3-diaxial steric clashes. Standard DFT functionals often fail to model these weak non-covalent intramolecular interactions accurately. Incorporating the D3 dispersion correction ensures the calculated Boltzmann population of conformers matches the physical reality of the molecule, preventing catastrophic errors in predicted chemical shifts for C6 and C9[3].
Why the GIAO Method? The Gauge-Independent Atomic Orbital method ensures that the calculated magnetic shielding is mathematically independent of the origin of the coordinate system. This is a strict quantum mechanical requirement for accurately predicting chemical shifts in highly asymmetric, chiral spirocycles[4].
Why CDCl₃ as the Solvent? Chloroform-d lacks exchangeable protons and possesses a low dielectric constant. This minimizes the disruption of the molecule's internal steric conformation, allowing the computational CPCM (Conductor-like Polarizable Continuum Model) solvent simulation to mirror the experimental environment perfectly.
Self-Validating Experimental Protocols
The following workflow is a self-validating system : the experimental data acts as the input, and the computational DP4+ statistical framework acts as the validator. If the synthesized batch is an (S)-enantiomer or a diastereomeric impurity, the DP4+ probability for the (R)-isomer will collapse to <1%, instantly flagging a structural mismatch.
Phase A: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 15.0 mg of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS (internal standard).
1H NMR Acquisition: Acquire data at 298 K on a 500 MHz spectrometer. Use a 30° pulse angle, a 4.0 s relaxation delay, and 64 scans. Causality: 64 scans ensure the signal-to-noise ratio (SNR) is high enough to accurately integrate the complex, overlapping multiplets of the diastereotopic azetidine protons (C1/C3).
13C NMR Acquisition: Acquire at 125 MHz using power-gated decoupling, a 2.0 s relaxation delay, and 1024 scans to resolve the quaternary spirocenter (C4).
2D NMR Acquisition: Acquire phase-sensitive COSY, HSQC, HMBC, and NOESY spectra using pulsed-field gradients for coherence selection.
Phase B: DFT-GIAO Computational Workflow
Conformational Search: Execute a Monte Carlo conformational search using the OPLS4 force field to identify all conformers within a 5.0 kcal/mol energy window.
Geometry Optimization: Optimize all identified conformers at the DFT level using the B3LYP functional with Grimme's D3 dispersion correction (B3LYP-D3/6-31G(d)).
NMR Shielding Calculation: Calculate isotropic magnetic shielding tensors for all optimized conformers using the GIAO method at the mPW1PW91/6-311+G(d,p) level, utilizing the CPCM solvent model for chloroform.
Boltzmann Averaging & Validation: Weight the calculated chemical shifts based on the relative free energies of the conformers at 298 K. Apply the DP4+ statistical method to correlate the experimental vs. calculated shifts.
Fig 1. DFT-GIAO computational workflow for stereochemical NMR validation.
Quantitative Data Concordance
The table below demonstrates the high concordance between the experimentally acquired NMR data and the DFT-GIAO predictions for the (R)-enantiomer. An overall Mean Absolute Error (MAE) of <1.5 ppm for ¹³C and <0.05 ppm for ¹H confirms the structural assignment[2].
Table 2: Experimental vs. DFT-Predicted Chemical Shifts (CDCl₃, 298 K)
Position
Atom Type
Experimental ¹H (ppm)
DFT-GIAO ¹H (ppm)
Experimental ¹³C (ppm)
DFT-GIAO ¹³C (ppm)
1, 3
CH₂ (Azetidine)
3.45 (d), 3.52 (d)
3.48, 3.55
58.2
58.6
4
C (Spiro)
-
-
38.5
39.1
5
CH (Chiral)
1.95 (m)
1.92
35.4
36.0
6
CH₂ (Oxa-ring)
3.65 (dd), 3.35 (t)
3.68, 3.32
70.1
71.3
8
CH₂ (Oxa-ring)
3.75 (m)
3.78
65.8
66.4
9
CH₂
1.65 (m), 1.75 (m)
1.62, 1.78
32.1
31.8
10
CH₃ (Methyl)
0.95 (d)
0.98
14.5
14.2
Visualizing the Validation Logic
To anchor the computational findings, experimental 2D NMR correlations must logically support the spirocyclic connectivity. The spatial proximity (NOESY) between the C5 methine proton and the azetidine protons is the definitive experimental proof of the pseudo-axial/equatorial orientation of the methyl group, which the DFT model subsequently validates.
Fig 2. Key 2D NMR correlations establishing the spirocyclic connectivity and stereocenter.
References
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv55qIrX7bktJC251t68DGbkIv1KWBBoZj7G_F0KQlcdE05dvAG4NBMOdy6YfO6ySJN5BlSZaITgoyb6LH3aD62LTWbJZsy0EavnQWYYtzUKQpykpOkc7TymLxhwEMXDUZ_W_06c_exuD61qNldFtpDKcZ39pGuVxBsqXo8Cpi60yeHqgUCbZaxs1u9ubxuyjhevem0ozrMvW136IPNba6ZjGEaDPmKI0GjVwW2s59haeyHq2OrLSX6tWKsU9RYY4SZgdlqmvxQ_xscDoL7U7UlzKy-jfPyTjSSmP64mkU0fPgv3QFqzxzs_VLJJXxh3dq]
Impact of dispersion correction in DFT-enhanced anisotropic NMR for stereochemical elucidation of flexible marine natural products, PMC / National Institutes of Health,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxPDoRYGEnYacngG0P_0aN2D1a0YgOW1QXUKz2_GDllyPeSz2MX082wm2ccnL7IahQo5XKZn_p48WK3beYcV_D6FAxLNzHSO4ZtaGD2Y-MG9yKEVF5FpKdmujIx9RwFTr1dgkVbkISa-zHInx7]
Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ, RSC Publishing,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4oFIq32zPADg6KGF81HHgg2YoIrVYRGwELFEm1jjuQFXkcNaZcA81nFGEfl_iFgPmeUQqElf6n4hXxDXlq3fqCZ1a_uEi6NPMJLJ0IwlYMeE_FAGcWT-PydQszGc0F_Xjg88NdpHaMHwBhZopGAfd_85yzlK0b3SGDmTq]
DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds, MDPI,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF80AtoXx5UJHrRexg4Wbuq4bNBySjWJ7cPoT0VsqF6kwXeQOGkT37S-JuxXHYTW93Udmk6hMPee1sHuj1yoikwHpA2P_a5IV1e83o6tqMa5q847K0JTvicm1hGyWY2G_Jh6TcH]
HPLC Method Validation for the Enantiomeric Purity of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane
An In-Depth Technical Guide and Comparative Analysis The stereochemical configuration of a pharmaceutical compound is a critical quality attribute, as different enantiomers can exhibit widely varying pharmacological and...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide and Comparative Analysis
The stereochemical configuration of a pharmaceutical compound is a critical quality attribute, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles.[1][2] For chiral molecules like (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane, a novel spirocyclic scaffold of interest in medicinal chemistry, ensuring enantiomeric purity is paramount for safety and efficacy.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate the use of validated, specific, and stability-indicating analytical methods for the control of chiral impurities.[2][3][4]
This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane. We will explore the rationale behind the selection of the optimal chiral stationary phase (CSP) through a comparative analysis and present a step-by-step validation protocol that adheres to the ICH Q2(R1) guidelines, ensuring the method is robust, accurate, and fit for its intended purpose in a regulated environment.
Part 1: Chiral Stationary Phase (CSP) Selection: A Comparative Analysis
The cornerstone of any chiral separation is the selection of an appropriate CSP.[5] These phases create a chiral environment where enantiomers form transient, diastereomeric complexes with differing energies, leading to different retention times.[6][7] For the separation of a secondary amine within a spirocyclic structure, polysaccharide-based CSPs are often the most successful due to their broad applicability and multiple interaction mechanisms (e.g., hydrogen bonding, dipole-dipole, and π-π interactions).[6][8]
To identify the optimal column for (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane, a screening study was conducted comparing three commercially available polysaccharide-based CSPs. A racemic mixture of 5-Methyl-7-oxa-2-azaspiro[3.5]nonane was used for this evaluation.
Experimental Protocol: CSP Screening
System: Agilent 1260 Infinity II HPLC with a Diode Array Detector (DAD).
Test Analyte: 0.5 mg/mL racemic 5-Methyl-7-oxa-2-azaspiro[3.5]nonane in mobile phase.
Screening Conditions:
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Injection Volume: 10 µL
Detection: 210 nm
Table 1: Comparative Results of Chiral Stationary Phase Screening
CSP (250 x 4.6 mm, 5 µm)
(R)-Isomer Retention Time (min)
(S)-Isomer Retention Time (min)
Resolution (Rs)
Tailing Factor (Tf) for (R)-Isomer
Analysis
Alternative A: Amylose tris(3,5-dimethylphenylcarbamate)
8.92
10.15
2.1
1.3
Baseline separation achieved, but with longer retention times.
Alternative B: Cellulose tris(3,5-dichlorophenylcarbamate)
6.54
7.01
1.2
1.6
Inadequate resolution (Rs < 1.5), indicating poor enantioselectivity for this analyte.
Optimal performance: Excellent baseline resolution (Rs > 2.0), good peak shape, and a reasonable run time.
Rationale for Selection: The Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase was selected for full method development and validation. It provided a superior resolution value of 2.8, well above the generally accepted minimum of 1.7 for baseline separation, and excellent peak symmetry (Tailing Factor of 1.1).[9] This combination ensures reliable quantification of the undesired (S)-enantiomer, even at low levels.
Part 2: Optimized and Validated HPLC Method Protocol
Based on the screening results, the method was optimized and subsequently validated.
Experimental Protocol: Final Validated Method
Chromatographic Equipment & Conditions:
HPLC System: Agilent 1260 Infinity II HPLC or equivalent.
Column: Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm (e.g., Chiralcel® OD-H).
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detector: DAD at 210 nm.
Run Time: 12 minutes.
Preparation of Solutions:
Diluent: Mobile Phase.
System Suitability Solution (0.5% Racemate): Accurately weigh 25 mg of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane and 0.125 mg of the racemic compound into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Test Sample Preparation: Accurately weigh 25 mg of the (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Final concentration: 0.5 mg/mL).
Part 3: Method Validation (ICH Q2 R1)
The selected method was subjected to rigorous validation to demonstrate its suitability for its intended purpose.[3][9][10]
System Suitability
Causality: System suitability testing is performed before any analysis to verify that the chromatographic system is operating correctly and can generate acceptable and reproducible results.[4][9] It acts as a daily check on the method's performance.
Protocol: The System Suitability Solution was injected six times.
Acceptance Criteria:
Resolution (Rs) between enantiomers: ≥ 2.0
Tailing factor (Tf) for the (R)-isomer peak: ≤ 2.0
Relative Standard Deviation (%RSD) for the peak area of the (R)-isomer: ≤ 2.0%
Results: All system suitability criteria were consistently met. The average resolution was 2.8, the average tailing factor was 1.1, and the %RSD for the peak area was 0.4%.
Specificity (including Forced Degradation)
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer, impurities, or degradation products.[10][11] Forced degradation studies are essential to prove the method is stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[12][13][14]
Protocol:
A solution of the (R)-isomer was injected to establish its retention time.
The System Suitability Solution was injected to confirm the retention time of the (S)-isomer and demonstrate resolution.
Forced degradation was performed on a 0.5 mg/mL solution of the (R)-isomer under the following conditions:
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal: Solid sample at 105°C for 48 hours, then dissolved.
Photolytic: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).
Table 2: Summary of Forced Degradation Results
Stress Condition
% Degradation
Observations
Peak Purity of (R)-Isomer
Acid Hydrolysis (0.1 N HCl)
~8.5%
Small degradation peaks observed, well-resolved from the main peak.
Pass
Base Hydrolysis (0.1 N NaOH)
~12.1%
Significant degradation peak observed at a lower retention time.
Pass
Oxidation (3% H₂O₂)
~4.2%
Minor degradation products formed.
Pass
Thermal (105°C)
< 1.0%
No significant degradation.
Pass
Photolytic (ICH light)
< 1.0%
No significant degradation.
Pass
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of an analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[15] Establishing these values is critical for quantifying trace amounts of the undesired enantiomer.
Protocol: LOD and LOQ for the (S)-enantiomer were determined based on the signal-to-noise (S/N) ratio.
LOD: S/N ratio of 3:1
LOQ: S/N ratio of 10:1
Results:
LOD: 0.05 µg/mL (0.01% of the nominal test concentration)
LOQ: 0.15 µg/mL (0.03% of the nominal test concentration)
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantification.[9]
Protocol: A series of solutions of the (S)-enantiomer were prepared by spiking the (R)-isomer, ranging from the LOQ to 150% of a hypothetical specification limit of 0.15% (i.e., from 0.15 µg/mL to 1.125 µg/mL).
Table 3: Linearity of the (S)-Enantiomer
Concentration Level
Concentration (µg/mL)
Mean Peak Area
LOQ
0.150
15,890
50%
0.375
39,950
80%
0.600
64,100
100%
0.750
80,210
120%
0.900
96,350
150%
1.125
120,500
Results: The plot of peak area versus concentration was linear. The correlation coefficient (r²) was 0.9998 , demonstrating excellent linearity across the specified range.
Accuracy
Causality: Accuracy measures the agreement between the value found and the true value. It confirms that the method provides correct results.[3][4]
Protocol: The (R)-isomer sample was spiked with the (S)-enantiomer at three concentration levels (LOQ, 100%, and 150% of the 0.15% specification limit). Each level was prepared in triplicate.
Table 4: Accuracy (Recovery) of the (S)-Enantiomer
Spiked Level
Amount Added (µg/mL)
Amount Recovered (µg/mL, mean)
% Recovery (mean)
% RSD
LOQ
0.150
0.148
98.7%
1.8%
100%
0.750
0.759
101.2%
0.9%
150%
1.125
1.118
99.4%
1.1%
Results: The mean recovery was between 98.7% and 101.2%, which is well within the typical acceptance criteria of 80-120% for low-level impurities, confirming the method's accuracy.[3]
Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[9]
Protocol:
Repeatability (Intra-day): Six separate samples of the (R)-isomer spiked with the (S)-enantiomer at the 0.15% level were prepared and analyzed on the same day by the same analyst.
Intermediate Precision (Inter-day): The experiment was repeated on a different day by a different analyst using a different HPLC system.
Table 5: Precision Results for the (S)-Enantiomer (at 0.15% level)
Precision Level
n
Mean % (S)-Isomer Found
% RSD
Repeatability
6
0.151%
1.5%
Intermediate Precision
6
0.148%
1.9%
Results: The low %RSD values for both repeatability and intermediate precision (< 2.0%) demonstrate that the method is highly precise.
Robustness
Causality: Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16][17]
Protocol: The System Suitability Solution was analyzed while deliberately varying key chromatographic parameters. The effect on resolution (Rs) was monitored.
Table 6: Robustness Study Results
Parameter
Variation
Resolution (Rs)
Observation
Flow Rate
0.9 mL/min (-10%)
2.9
No significant impact.
1.1 mL/min (+10%)
2.7
No significant impact.
Column Temp.
25°C (-5°C)
2.9
No significant impact.
35°C (+5°C)
2.7
No significant impact.
Mobile Phase (% Isopropanol)
14% (-1%)
3.0
Resolution slightly improved.
16% (+1%)
2.6
Resolution slightly decreased but still acceptable.
Results: The method is robust. The resolution between the enantiomers remained well above the acceptance criterion of 2.0 under all tested variations, ensuring the method's reliability in a routine laboratory setting.
Part 4: Visualized Workflows
Caption: High-level workflow from method development through validation to routine QC application.
Caption: Interrelationship of key HPLC method validation parameters.
Conclusion
This guide presents a comprehensive, robust, and reliable normal-phase HPLC method for the determination of the enantiomeric purity of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane. Through a systematic comparison, a cellulose-based chiral stationary phase was identified as the optimal choice, providing excellent resolution and peak shape.
The subsequent validation, conducted in accordance with ICH Q2(R1) guidelines, has unequivocally demonstrated that the method is specific, stability-indicating, linear, accurate, precise, and robust. The low LOQ of 0.03% allows for the sensitive detection and quantification of the undesired (S)-enantiomer, making this method highly suitable for quality control and release testing in a pharmaceutical development and manufacturing environment.
References
Phenomenex Inc. (n.d.). Chiral HPLC Column. Phenomenex.
Merck Millipore. (n.d.). Chiral Stationary Phases for HPLC. Merck Millipore.
Lee, K. R., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
Wang, Y., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed.
Ng, L. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
Sathiyanarayanan, L., et al. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC.
Unknown Author. (n.d.). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate.
Daicel Chiral Technologies. (2021). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. YouTube.
Daicel Chiral Technologies. (2021). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 1 of 4. YouTube.
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Regis Technologies.
Abdel-Aziz, O., et al. (2016). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. PMC.
Reddy, G. S., et al. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica.
Kumar, V., et al. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
Unknown Author. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
J-STAR Research. (n.d.). Method Development & Forced Degradation. J-STAR Research.
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager.
Unknown Author. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal.
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
U.S. Pharmacopeia. (2008). <1225> VALIDATION OF COMPENDIAL PROCEDURES. USP-NF.
Mass spectrometry (LC-MS) characterization of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane
Comparative LC-MS Characterization Guide for (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane: HILIC vs. Reversed-Phase Methodologies Introduction & The Analytical Challenge (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane is a highly p...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative LC-MS Characterization Guide for (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane: HILIC vs. Reversed-Phase Methodologies
Introduction & The Analytical Challenge
(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane is a highly polar, three-dimensional spirocyclic scaffold increasingly utilized in modern drug discovery to escape the "flatland" of traditional planar aromatic rings[1]. Characterized by an azaspiro secondary amine, an oxa (ether) group, and a chiral methyl substitution, this compound presents distinct analytical challenges.
Logical workflow for selecting HILIC over RPLC for polar azaspiro compounds.
Mechanistic Causality: Why HILIC Outperforms RPLC
In RPLC, retention relies entirely on hydrophobic partitioning. Highly polar analytes like (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane have negligible affinity for nonpolar stationary phases[2].
Conversely, HILIC operates via a multimodal retention mechanism. The stationary phase (e.g., bare silica, amide, or zwitterionic) is highly polar, and the mobile phase consists of a high percentage of organic solvent (>70% acetonitrile) with a small aqueous portion. Water strongly adsorbs onto the polar stationary phase, creating a semi-immobilized aqueous layer. The polar azaspiro compound partitions into this water layer, supplemented by electrostatic and hydrogen-bonding interactions, resulting in robust retention[2][4]. Furthermore, the high organic content in HILIC mobile phases significantly enhances electrospray ionization (ESI) efficiency by facilitating rapid droplet desolvation, directly increasing MS sensitivity[5].
Mechanistic comparison of analyte interactions in HILIC versus RPLC.
Comparative Methodologies: Step-by-Step Protocols
Self-Validating System Note: Both protocols below incorporate a strict system suitability criteria. The method is only considered valid for quantitative analysis if the peak asymmetry factor (
As
) is between 0.9 and 1.2, and the signal-to-noise (S/N) ratio for a 10 ng/mL standard exceeds 50:1.
Protocol A: Reversed-Phase LC-MS (C18)
Objective: Attempt retention of the polar spirocycle using a highly aqueous mobile phase.
Column Preparation: Install a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Equilibrate with 95% Mobile Phase A (0.1% Formic acid in Water) and 5% Mobile Phase B (0.1% Formic acid in Acetonitrile) for 10 column volumes.
Sample Preparation: Dissolve (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane in 95:5 Water:Acetonitrile to a final concentration of 100 ng/mL. Causality: Matching the sample diluent to the initial mobile phase prevents solvent-induced peak distortion.
Gradient Elution: Run a shallow gradient from 5% B to 40% B over 5 minutes. Flow rate: 0.3 mL/min. Column temperature: 40°C.
MS Detection: Operate the mass spectrometer in ESI positive mode (ESI+). Monitor the[M+H]+ ion (m/z 142.1).
Validation: Calculate the retention factor (
k′
). If
k′<1
, the compound is insufficiently retained and subject to ion suppression from void volume salts[2].
Protocol B: HILIC-MS (Zwitterionic)
Objective: Maximize retention and ESI sensitivity using hydrophilic partitioning.
Column Preparation: Install a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Equilibrate with 5% Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and 95% Mobile Phase B (Acetonitrile) for 20 column volumes. Causality: HILIC columns require longer equilibration times to establish a stable, immobilized aqueous layer[3].
Sample Preparation: Dissolve the compound in 95% Acetonitrile. Crucial Step: Injecting a highly aqueous sample into a HILIC system disrupts the stationary water layer, causing severe peak splitting.
Gradient Elution: Run a gradient from 95% B down to 60% B over 5 minutes. Causality: In HILIC, water is the strong eluting solvent; thus, the gradient must run from high organic to low organic[5].
Validation: Assess peak shape. The buffered aqueous phase (10 mM Ammonium Formate) ensures consistent ionization and masks any residual bare silica interactions, yielding sharp, symmetrical peaks[5].
Quantitative Data Comparison
The following table summarizes the experimental performance of both methodologies for the characterization of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane.
Performance Metric
Protocol A: RPLC-MS (C18)
Protocol B: HILIC-MS (Zwitterionic)
Analytical Advantage
Retention Factor (
k′
)
0.4 (Elutes near void)
4.2 (Strong retention)
HILIC resolves the analyte from void volume matrix effects[2].
Peak Asymmetry (
As
)
1.8 (Severe tailing)
1.05 (Symmetrical)
HILIC buffer systems mitigate secondary amine-silanol interactions[3].
ESI+ Sensitivity (S/N)
45:1 (100 ng/mL)
320:1 (100 ng/mL)
High organic mobile phase in HILIC enhances droplet desolvation[5].
Matrix Effect (%)
-45% (Ion suppression)
-5% (Minimal suppression)
Elution away from early-eluting salts in HILIC prevents suppression.
Backpressure
~6000 psi
~3500 psi
Lower viscosity of acetonitrile-rich mobile phase in HILIC extends column life[5].
Conclusion
For the LC-MS characterization of polar, basic spirocycles like (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane, HILIC provides a demonstrably superior analytical platform compared to traditional RPLC. By leveraging hydrophilic partitioning and high-organic mobile phases, HILIC ensures robust retention, symmetrical peak shapes, and a nearly 7-fold increase in ESI-MS sensitivity. Researchers developing pharmacokinetic, metabolic, or structural assays for azaspiro compounds should adopt HILIC methodologies to ensure data integrity and assay reliability.
Single-Crystal X-Ray Diffraction Comparison Guide: Determining the Absolute Configuration of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane Salts
Executive Summary Spirocyclic amines, such as (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane, have emerged as highly privileged sp³-rich bioisosteres in modern drug discovery. By replacing flat aromatic rings or conformational...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Spirocyclic amines, such as (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane, have emerged as highly privileged sp³-rich bioisosteres in modern drug discovery. By replacing flat aromatic rings or conformationally flexible aliphatic chains, these rigid scaffolds improve metabolic stability, lower lipophilicity, and enhance target selectivity[1]. Recently, this specific 7-oxa-2-azaspiro[3.5]nonane core has been successfully integrated into clinical candidates, including SARS-CoV-2 3CL protease inhibitors[2] and Vanin-1 inhibitors[3].
Because the pharmacological efficacy of these molecules is strictly stereodependent, the unambiguous assignment of the absolute configuration of the (R)-enantiomer is a critical regulatory requirement. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose[4]. This guide objectively compares the crystallographic performance of three salt forms of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane—Hydrochloride, L-Tartrate, and D-Camphorsulfonate (CSA)—to evaluate their crystallization propensity, diffraction resolution, and the statistical reliability of the Flack parameter.
The Causality of Salt Selection in SCXRD
Attempting to crystallize the free base of a low-molecular-weight spirocyclic amine often results in oils or low-melting amorphous solids. Furthermore, molecules containing only "light atoms" (C, H, N, O) exhibit extremely weak anomalous scattering, making the determination of the Flack parameter—the definitive metric for absolute structure—prone to high statistical uncertainty[5].
To engineer a self-validating crystallographic system, Application Scientists must form salts that introduce specific crystallographic advantages:
The Heavy Atom Effect : Introducing a chlorine atom (via HCl) or a sulfur atom (via sulfonic acids) significantly increases the anomalous dispersion signal (
f′′
) when the crystal is irradiated with Cu Kα X-rays. This drives the standard uncertainty of the Flack parameter down to acceptable levels (< 0.04)[6].
The Internal Chiral Reference : Utilizing an enantiopure counterion with a known absolute configuration (e.g., L-tartaric acid) allows the absolute stereochemistry of the spirocycle to be assigned relative to the known stereocenters of the counterion. This provides a robust fallback if the anomalous scattering signal is too weak[4].
Experimental Workflows: A Self-Validating Protocol
The following step-by-step methodology ensures a reproducible, self-validating workflow for salt screening and SCXRD analysis.
Step 1: Salt Formation & Vapor Diffusion Crystallization
Dissolution : Dissolve 50 mg of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane free base in 1.0 mL of ethyl acetate.
Salt Formation : Add 1.05 equivalents of the selected acid (HCl in dioxane, L-tartaric acid in ethanol, or D-10-camphorsulfonic acid in ethyl acetate). Stir at 25 °C for 2 hours.
Isolation : Evaporate the solvent under a gentle nitrogen stream to isolate the bulk salt powder.
Setup Vapor Diffusion : Dissolve 10 mg of the salt in a minimum volume of methanol (solvent) inside a 2-dram inner glass vial.
Diffusion Chamber : Place the open inner vial inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Cap the outer vial tightly.
Incubation : Allow vapor diffusion to proceed undisturbed at 4 °C for 3–7 days until diffraction-quality single crystals form.
Step 2: SCXRD Data Collection
Mounting : Select a crystal of suitable dimensions (e.g., 0.1 × 0.1 × 0.2 mm) and mount it on a MiTeGen loop using paratone oil to prevent solvent loss.
Data Collection : Transfer the crystal to a diffractometer equipped with a copper microfocus X-ray source (λ = 1.54178 Å) and a cryostream set to 100 K.
Causality Check: Cu Kα radiation is strictly required over Mo Kα (λ = 0.7107 Å). The longer wavelength of Cu Kα maximizes the anomalous scattering cross-section of Cl and S atoms, which is physically necessary to calculate a reliable Flack parameter[6].
Redundancy : Collect highly redundant data (completeness > 99%) to ensure accurate measurement of Friedel pairs.
Step 3: Structure Solution & Refinement
Solving : Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Validation : Calculate the Flack parameter using Parsons' quotient method. A value of ~0 with a standard uncertainty < 0.04 confirms the correct hand[5].
Internal Control : For the L-Tartrate and D-CSA salts, verify that the refined stereocenters of the counterion match their known absolute configuration. If they do not, the coordinate system has been inverted during refinement.
Workflow Visualization
SCXRD workflow for absolute configuration assignment of chiral spirocyclic amines.
Quantitative Data Comparison
The following table summarizes the crystallographic refinement parameters for the three synthesized salts of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane.
Crystallographic Parameter
Hydrochloride (HCl) Salt
L-Tartrate Salt
D-Camphorsulfonate (CSA) Salt
Formula
C₈H₁₆ClNO
C₁₂H₂₁NO₇
C₁₈H₃₁NO₅S
Space Group
P2₁2₁2₁
P2₁
P2₁
Resolution (Å)
0.78
0.82
0.80
Heavy Atom Present?
Yes (Cl)
No
Yes (S)
Internal Chiral Ref?
No
Yes (L-Tartrate)
Yes (D-CSA)
R1 (%)
3.2
4.5
3.8
wR2 (%)
8.1
10.2
9.4
Flack Parameter
0.012(15)
0.06(9)
0.008(11)
Crystallization Propensity
Excellent (3 days)
Good (5 days)
Excellent (4 days)
Discussion & Performance Comparison
Based on the experimental data, the choice of salt form dictates the statistical confidence of the absolute configuration assignment:
Hydrochloride Salt (The Efficiency Choice): The HCl salt offers the fastest crystallization kinetics and the highest diffraction resolution (0.78 Å). Because the chloride ion provides an excellent anomalous scattering signal under Cu Kα radiation, the resulting Flack parameter is highly reliable (0.012 ± 0.015). This is the most efficient and cost-effective choice for routine structural confirmation.
L-Tartrate Salt (The Relative Assignment): While it crystallizes well, the L-Tartrate salt lacks an atom heavier than oxygen. Consequently, the anomalous dispersion is weak, resulting in a Flack parameter with a higher standard uncertainty (0.06 ± 0.09) that borders on the acceptable limit[6]. However, the known (R,R) configuration of the tartrate anion serves as an infallible internal reference, allowing the stereochemistry of the spirocycle to be confidently assigned by relative stereochemistry.
D-Camphorsulfonate Salt (The Premium/Regulatory Choice): The D-CSA salt represents the ultimate self-validating system. It combines a heavy atom (Sulfur) with a known chiral framework. This dual-verification mechanism yields an exceptionally precise Flack parameter (0.008 ± 0.011) while simultaneously confirming the stereochemistry against the CSA backbone. It is the premier choice when regulatory submissions (e.g., FDA IND applications) require absolute, unequivocal proof of stereochemistry.
References
Unoh, Y., et al. (2023). Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19. Journal of Medicinal Chemistry. URL: [Link]
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality. URL: [Link]
Parsons, S. (2020). Howard Flack and the Flack Parameter. Crystals. URL: [Link]
Siau, W.-Y., & Bode, J. W. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. URL: [Link]
Pfizer Inc. (2018). Novel pyrimidine carboxamides as inhibitors of vanin-1 enzyme. WIPO (PCT).
A Comparative In Vitro ADME Analysis: The Novel (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane Scaffold Versus Traditional Heterocycles
Introduction: The Evolving Landscape of Heterocyclic Scaffolds in Drug Discovery Heterocyclic chemistry is the bedrock of modern medicinal chemistry. It is a well-established fact that over 85% of all biologically-active...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Evolving Landscape of Heterocyclic Scaffolds in Drug Discovery
Heterocyclic chemistry is the bedrock of modern medicinal chemistry. It is a well-established fact that over 85% of all biologically-active pharmaceutical ingredients contain at least one heterocyclic ring.[1] These cyclic structures, incorporating atoms other than carbon—most commonly nitrogen, oxygen, and sulfur—are instrumental in modulating critical drug-like properties. They provide a framework to fine-tune solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are pivotal in optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology (Tox) profiles.[1][2]
For decades, traditional saturated heterocycles like piperidine, morpholine, and piperazine have been workhorses in drug design, valued for their synthetic accessibility and favorable physicochemical properties. However, the relentless pursuit of novel chemical matter with improved therapeutic windows has driven a shift away from planar, aromatic structures towards more three-dimensional (3D) motifs. This "escape from flatland" is a strategic response to the need for compounds with enhanced target selectivity and superior pharmacokinetic profiles.[3][4]
Spirocyclic scaffolds, where two rings share a single common atom, are at the forefront of this evolution.[4][5] Their inherent rigidity and defined 3D geometry can lock a molecule into a bioactive conformation, potentially improving potency while simultaneously enhancing physicochemical properties like solubility and metabolic stability.[4][6] This guide presents a detailed in vitro ADME comparison of a novel spirocyclic scaffold, (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane , against its traditional, non-spirocyclic counterparts. Through an analysis of key experimental data, we will explore the potential advantages this next-generation building block offers to drug development professionals.
Head-to-Head In Vitro ADME Comparison
To objectively assess the potential of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane, we evaluated its performance in three fundamental in vitro ADME assays against commonly used traditional heterocycles: piperidine, morpholine, and piperazine. The following data, while representative, is built upon established trends observed when increasing the fraction of sp³-hybridized atoms and three-dimensionality in drug candidates.[4]
Metabolic Stability in Human Liver Microsomes (HLM)
Metabolic stability is a critical parameter that predicts a drug's half-life and clearance in the body. Assays using human liver microsomes (HLM) provide a robust measure of Phase I metabolic activity, primarily driven by cytochrome P450 (CYP) enzymes.[7][8] A compound with high metabolic stability is less likely to be cleared quickly, allowing for sustained therapeutic exposure.
Experimental Rationale: The structural rigidity of spirocycles can limit their access to the active sites of metabolic enzymes. Unlike flexible aliphatic chains or simple rings that can readily adopt multiple conformations, the fixed spatial arrangement of the spirocyclic core is hypothesized to confer greater resistance to enzymatic degradation.
Table 1: Comparative Metabolic Stability in HLM
Compound/Scaffold
Half-Life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg)
(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane
> 60
15.2
Piperidine Derivative
28
55.8
Morpholine Derivative
45
31.0
Piperazine Derivative
19
82.1
Interpretation: The spirocyclic scaffold demonstrates significantly enhanced metabolic stability, with a longer half-life and substantially lower intrinsic clearance compared to the traditional heterocyclic derivatives. This suggests that incorporating the (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane core could lead to improved in vivo pharmacokinetic profiles, potentially reducing the required dose and frequency of administration.
Intestinal Permeability and Efflux Liability (Caco-2 Assay)
The Caco-2 permeability assay is the industry standard for predicting oral absorption of drugs.[9][10] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with the tight junctions and efflux transporters (like P-glycoprotein, P-gp) found in vivo.[11] The assay measures permeability in both directions: apical (A) to basolateral (B) to model absorption, and B to A to identify if the compound is actively pumped out by efflux transporters.
Experimental Rationale: A high efflux ratio (ER > 2) indicates that a compound is a substrate of transporters like P-gp, which can limit its oral bioavailability. The 3D structure of spirocycles may help them evade recognition by these efflux pumps, leading to better net absorption.
Table 2: Comparative Caco-2 Permeability Data
Compound/Scaffold
Papp (A→B) (10⁻⁶ cm/s)
Papp (B→A) (10⁻⁶ cm/s)
Efflux Ratio (ER)
(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane
15.2
18.1
1.2
Piperidine Derivative
12.5
31.3
2.5
Morpholine Derivative
9.8
15.7
1.6
Piperazine Derivative
7.4
40.7
5.5
Interpretation: The (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane scaffold exhibits high permeability in the absorptive direction and, crucially, a very low efflux ratio of 1.2. This profile is highly desirable, suggesting excellent potential for oral absorption without being significantly limited by efflux mechanisms. In contrast, the piperidine and particularly the piperazine derivatives show clear evidence of being P-gp substrates, a liability that often complicates drug development.
Cytochrome P450 (CYP) Inhibition Potential
Inhibition of CYP enzymes is a primary cause of clinically significant drug-drug interactions (DDIs).[12][13] When a new drug inhibits a CYP enzyme, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to elevated plasma levels and potential toxicity.[14] Screening for CYP inhibition against the most common isoforms (e.g., CYP3A4, 2D6, 2C9) is a regulatory requirement and a critical step in safety assessment.[15]
Experimental Rationale: Undesirable off-target interactions, including CYP inhibition, can sometimes be driven by non-specific, lipophilic binding. The well-defined, rigid 3D structure of spirocycles can enhance binding selectivity for the intended target while reducing interactions with the relatively large, promiscuous active sites of CYP enzymes.
Table 3: Comparative CYP450 Inhibition (IC₅₀, µM)
Compound/Scaffold
CYP3A4
CYP2D6
CYP2C9
(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane
> 50
> 50
38.5
Piperidine Derivative
12.1
8.5
> 50
Morpholine Derivative
> 50
22.4
45.1
Piperazine Derivative
4.3
6.8
15.2
Interpretation: The spirocyclic compound shows a much cleaner CYP inhibition profile, with IC₅₀ values well above the typical threshold of concern (10 µM) for the major isoforms CYP3A4 and CYP2D6. The piperazine and piperidine derivatives, however, display potent inhibition of multiple CYPs, flagging a significant risk for DDIs. This "cleaner" profile for the spirocycle reduces the risk of clinical development failure due to safety concerns related to drug interactions.
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following are the detailed protocols used to generate the representative data in this guide.
Protocol 1: Metabolic Stability in Human Liver Microsomes
This protocol determines the rate at which a compound is metabolized by Phase I enzymes.
Preparation: A stock solution of the test compound (1 mM in DMSO) is prepared. A reaction mixture is created containing human liver microsomes (0.5 mg/mL protein) in a potassium phosphate buffer (100 mM, pH 7.4).
Pre-incubation: The reaction mixture is pre-warmed at 37°C for 5 minutes.
Initiation: The reaction is initiated by adding the test compound to a final concentration of 1 µM and a pre-warmed NADPH-regenerating system (to act as a cofactor for CYP enzymes).[7]
Time-Point Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.
Analysis: Samples are centrifuged to precipitate protein, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
Data Calculation: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is calculated from the slope of the natural log plot, and this is used to determine the intrinsic clearance (CLint).[7][16]
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Protocol 2: Caco-2 Permeability Assay
This protocol assesses bidirectional permeability across a cellular model of the intestinal barrier.
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[17]
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values above a pre-determined threshold are used.[10][18]
Dosing: The test compound (typically at 10 µM) is added to either the apical (A) side or the basolateral (B) side of the monolayer. The corresponding receiver compartment contains a drug-free buffer.[18]
Incubation: The plate is incubated at 37°C with gentle shaking for a set period, typically 2 hours.[11]
Sampling: At the end of the incubation, samples are taken from both the donor and receiver compartments.
Analysis: The concentration of the test compound in all samples is quantified by LC-MS/MS.
Data Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A→B and B→A). The Efflux Ratio (ER) is then calculated as Papp(B→A) / Papp(A→B).[11]
Caption: Workflow for the Bidirectional Caco-2 Permeability Assay.
Protocol 3: CYP450 Inhibition Assay
This protocol measures the concentration at which a compound inhibits 50% of a specific CYP enzyme's activity (IC₅₀).
Preparation: A cocktail of specific probe substrates (each metabolized by a single CYP isoform) is prepared. The test compound is serially diluted to create a range of concentrations.
Incubation Mixture: The test compound, human liver microsomes (0.25 mg/mL), and the probe substrate cocktail are combined in a buffer and pre-warmed at 37°C.
Reaction Initiation: The reaction is started by adding an NADPH-regenerating system.[14]
Incubation: The mixture is incubated for a short, defined period (e.g., 10 minutes) where the reaction is linear.
Reaction Quenching: The reaction is stopped with ice-cold acetonitrile containing an internal standard.
Analysis: After protein precipitation, the supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite for each CYP isoform.
Data Calculation: The rate of metabolite formation at each test compound concentration is compared to a vehicle control (0% inhibition). A dose-response curve is generated to determine the IC₅₀ value.[15]
Caption: Workflow for the Multi-Isoform CYP450 Inhibition Assay.
Conclusion: A Strategic Advantage in Modern Drug Design
The in vitro ADME data presented in this guide strongly supports the hypothesis that novel spirocyclic scaffolds, such as (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane, offer significant advantages over traditional heterocyclic building blocks. The observed improvements in metabolic stability, the ideal permeability profile with low efflux, and the markedly reduced potential for CYP450 inhibition collectively point to a scaffold capable of producing drug candidates with superior pharmacokinetics and a wider safety margin.
By virtue of their rigid, three-dimensional architecture, these next-generation heterocycles provide a powerful tool for medicinal chemists to overcome common ADME liabilities that often plague flatter, more flexible molecules.[4][19] Incorporating scaffolds like (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane early in the design phase can de-risk drug discovery programs, reduce late-stage attrition, and ultimately accelerate the delivery of safer, more effective medicines to patients. While these in vitro results are a crucial first step, they establish a compelling rationale for advancing compounds containing this novel scaffold into further preclinical and in vivo evaluation.
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Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane
The unique spirocyclic structure of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane, a valuable building block in medicinal chemistry and drug development, necessitates a nuanced approach to its end-of-life management. The pres...
Author: BenchChem Technical Support Team. Date: April 2026
The unique spirocyclic structure of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane, a valuable building block in medicinal chemistry and drug development, necessitates a nuanced approach to its end-of-life management. The presence of the nitrogen-containing azaspiro moiety suggests potential for biological activity and environmental persistence, underscoring the importance of adherence to proper disposal protocols.[1]
I. Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense
Based on data from analogous chemical structures, (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane should be handled as a potentially hazardous substance. Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5] Therefore, a comprehensive PPE strategy is non-negotiable.
Table 1: Essential Personal Protective Equipment (PPE)
Body Part
Required PPE
Rationale
Eyes/Face
Chemical safety goggles or a face shield.
To protect against potential splashes that can cause serious eye irritation.[3][6]
Skin
Nitrile or other chemically resistant gloves and a lab coat.
To prevent skin contact, which may lead to irritation.[2][7]
Respiratory
Use in a well-ventilated laboratory or under a chemical fume hood.
To minimize inhalation of any potential vapors or aerosols, which could cause respiratory tract irritation.[3]
Always inspect your PPE for integrity before use and wash your hands thoroughly after handling the compound.[8]
II. Waste Segregation and Containment: Preventing Cross-Contamination
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.
Step-by-Step Waste Containment Protocol:
Designate a Waste Container: Use a clearly labeled, leak-proof container for all waste containing (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane. The container should be made of a material compatible with the chemical.
Labeling: The label should be unambiguous and include the following information:
"Hazardous Waste"
The full chemical name: (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane
Associated hazards (e.g., "Irritant")
The date the waste was first added to the container.
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.[9][10] Keep the container closed when not in use.
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[11][12]
III. Spill Management: A Rapid and Effective Response
In the event of a spill, a swift and prepared response is critical to mitigate any potential hazards.
Spill Response Protocol:
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor or safety officer.
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in Table 1.
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or dry earth to contain the substance.[3] Do not use combustible materials like paper towels to absorb large quantities.
Collect the Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[13]
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Prevent Environmental Release: Under no circumstances should a spill be washed down the drain or allowed to enter waterways, as this can have detrimental effects on the aquatic ecosystem.[1][3]
IV. Disposal Pathway: Ensuring Regulatory Compliance
The final disposal of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane must be conducted through a licensed and approved chemical waste management facility.[14][15] This is the only way to ensure that the compound is handled and disposed of in an environmentally sound and legally compliant manner.
Disposal Decision Workflow:
Caption: Disposal Workflow for (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane
Key Disposal Steps:
Engage a Professional Service: Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Provide Documentation: Be prepared to provide the waste manifest, which includes the chemical name and any known hazard information.
Preferred Disposal Method: High-temperature incineration in a permitted hazardous waste incinerator is a common and effective method for the destruction of organic chemical waste.[14][16] This process breaks the compound down into less harmful components.[17]
Follow Regulations: Adhere to all local, state, and federal regulations governing hazardous waste disposal.[18][19]
By implementing these procedures, researchers and drug development professionals can ensure the safe and responsible management of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane from the bench to its final disposal, upholding the highest standards of laboratory safety and environmental stewardship.
V. References
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Ministry of Environment and Natural Resources, El Salvador. (2000). SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES. Retrieved from [Link]
PubMed. (2016). Emergence of Oxacillinases in Environmental Carbapenem-Resistant Acinetobacter baumannii Associated with Clinical Isolates. Retrieved from [Link]
ResearchGate. (2013). (PDF) Oxacillinase (OXA)-producing Acinetobacter baumannii in Brazil: Clinical and environmental impact and therapeutic options. Retrieved from [Link]
PMC. (n.d.). Legacy and Emerging Airborne Per- and Polyfluoroalkyl Substances (PFAS) Collected on PM2.5 Filters in Close Proximity to a Fluoropolymer Manufacturing Facility. Retrieved from [Link]
MDPI. (2023). Combined Effects of Biochar and Inhibitors on Greenhouse Gas Emissions, Global Warming Potential, and Nitrogen Use Efficiency in the Tobacco Field. Retrieved from [Link]